Product packaging for 4-Amino-6-bromopyrimidine(Cat. No.:CAS No. 1159818-57-1)

4-Amino-6-bromopyrimidine

Cat. No.: B581339
CAS No.: 1159818-57-1
M. Wt: 174.001
InChI Key: ZHTZYBZECZEMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-6-bromopyrimidine is a halogen-substituted pyrimidine derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of kinase-targeted therapies. The 4-aminopyrimidine scaffold is a recognized pharmacophore in designing ATP-competitive kinase inhibitors . Its key feature is the ability of the 3-nitrogen and 4-amino group on the pyrimidine ring to form intermolecular hydrogen bonds with amino acid residues in the adenine region of kinase ATP-binding pockets, mimicking native nucleotide interactions . This makes it a valuable precursor for inhibitors targeting various kinases, including EGFR, FGFR, BTK, and VEGFR, which are implicated in cancers and immune-cell-mediated diseases . Beyond fused ring systems, this compound is also a versatile precursor for synthesizing purine derivatives and other complex heterocycles, which are foundational structures in nucleic acids and many bioactive molecules . The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. Its applications extend to the synthesis of pyrimidine conjugates investigated for potential antiviral activity . As a key building block, this compound enables the exploration of new chemical space in the search for novel therapeutic agents targeting a wide range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3 B581339 4-Amino-6-bromopyrimidine CAS No. 1159818-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTZYBZECZEMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671733
Record name 6-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-57-1
Record name 6-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-6-bromopyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-6-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, properties, synthesis, and reactivity, offering a valuable resource for researchers working with this pyrimidine derivative.

Core Physical and Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₄H₄BrN₃.[1][2] Its structure features a pyrimidine ring substituted with an amino group at position 4 and a bromine atom at position 6. The presence of these functional groups imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

PropertyValueCitation(s)
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [3]
CAS Number 1159818-57-1[1]
Appearance White to off-white crystalline solid (typical)[1]
Boiling Point 303.2 °C at 760 mmHg[2][3]
Melting Point Not experimentally determined in reviewed literature.
Solubility Soluble in water and various organic solvents.[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not extensively reported in the public domain. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amino group. The amino protons typically appear as a broad singlet.[4][5]

  • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be affected by the attached functional groups.[6]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3100-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Br stretching vibration.[7]

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.00 g/mol ). The isotopic pattern of the molecular ion, with characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom.[8]

Synthesis and Reactivity

3.1. Synthesis

The general procedure involves stirring the reactants in a saturated solution of dry hydrogen bromide in 1,4-dioxane. The product is then typically isolated by precipitation in ice water followed by filtration and purification by recrystallization.[7][9]

A generalized workflow for the synthesis of a brominated aminopyrimidine is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Starting_Material Starting Pyrimidine Derivative Reaction_Vessel Reaction at Controlled Temperature (e.g., 0°C to RT) Starting_Material->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Vessel Quenching Quenching (e.g., aq. Sodium Thiosulfate) Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (e.g., aq. Sodium Bicarbonate, Brine) Extraction->Washing Drying Drying over Anhydrous Sulfate Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification_Method Purification (e.g., Column Chromatography) Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

A general workflow for the synthesis of a brominated aminopyrimidine.

3.2. Chemical Reactivity

The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[1]

  • Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.[1]

  • Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the activating amino group can direct electrophiles to certain positions on the ring.[4]

The logical relationship of its reactivity is illustrated in the following diagram.

G cluster_0 Reactivity at C6-Br cluster_1 Reactivity at C4-NH2 Start This compound Nuc_Sub Nucleophilic Aromatic Substitution Start->Nuc_Sub C6-Br site Amine_Rxn Amine Reactions Start->Amine_Rxn C4-NH2 site Product_Sub 6-Substituted-4-aminopyrimidine Nuc_Sub->Product_Sub Nuc Nucleophile (e.g., R-OH, R-NH2, R-SH) Nuc->Nuc_Sub Product_Amine N-Substituted-4-amino- 6-bromopyrimidine Amine_Rxn->Product_Amine Electrophile Electrophile (e.g., Acyl chloride, Aldehyde) Electrophile->Amine_Rxn

Reactivity of this compound.

Biological Activity

While specific biological activity for this compound has not been detailed in the reviewed literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][5][10] Brominated pyrimidines, in particular, have been investigated for their potential as therapeutic agents.[11] The presence of the amino and bromo substituents on the pyrimidine ring makes this compound an interesting candidate for biological screening and as a precursor for the synthesis of novel bioactive molecules.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available in the public scientific literature. The following are generalized protocols based on standard laboratory techniques for similar compounds.

5.1. General Protocol for Spectroscopic Analysis

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

    • Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[7]

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

    • Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).[8]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While basic physical and chemical data are available, a comprehensive experimental characterization, including a detailed synthesis protocol and complete spectroscopic data, is still needed to fully exploit its potential in research and drug development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.

References

A Technical Guide to the Synthesis of 4-Amino-6-bromopyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-amino-6-bromopyrimidine, a crucial heterocyclic building block in medicinal chemistry. Furthermore, it details the synthesis of its key derivatives through widely-used cross-coupling reactions, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Core Compound: this compound

The synthesis of this compound is most commonly achieved through the bromination of its corresponding hydroxypyrimidine precursor, 4-amino-6-hydroxypyrimidine (isocytosine), using a potent brominating agent like phosphorus oxybromide (POBr₃).

Synthetic Pathway

The reaction involves the conversion of the hydroxyl group at the 6-position of isocytosine into a bromine atom. This transformation is typically carried out by heating the reactants, leading to the formation of this compound.

G cluster_0 Synthesis of this compound A 4-Amino-6-hydroxypyrimidine (Isocytosine) C Heat A->C B Phosphorus Oxybromide (POBr3) B->C D This compound C->D Bromination

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, thoroughly mix 4-amino-6-hydroxypyrimidine (isocytosine) and phosphorus oxybromide.

  • Reaction: Slowly heat the mixture. The temperature is gradually raised to and maintained at approximately 135°C. The reaction is typically allowed to proceed for about two hours.

  • Work-up: After cooling, the reaction mixture is carefully added to crushed ice.

  • Neutralization and Isolation: The resulting aqueous solution is neutralized by the slow addition of a base, such as 15 N ammonia, while cooling. The precipitated product, this compound, is then collected by filtration.[1]

  • Purification: The crude product can be further purified by recrystallization from water or by sublimation.[1]

Data Summary
ParameterValueReference
Starting Material4-Amino-6-hydroxypyrimidine[1]
Brominating AgentPhosphorus oxybromide (POBr₃)[1]
Reaction Temperature80°C to 135°C[1]
Reaction Time2 hours[1]
Product Molecular FormulaC₄H₄BrN₃[2]
Product Molecular Weight174.0 g/mol

Synthesis of this compound Derivatives

The bromine atom at the 6-position of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed methods for this purpose.

C-C Bond Formation: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[3]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B R-X C Transmetalation B->C R'-B(OH)2 Base D Reductive Elimination Complex C->D D->A R-R'

Fig. 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired arylboronic acid, a palladium catalyst, a suitable ligand, and a base.

  • Solvent Addition: Add an anhydrous solvent system, often a mixture such as 1,4-dioxane and water.

  • Reaction: Heat the mixture to the specified temperature (typically 80-100°C) with vigorous stirring for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

ComponentExamplesPurposeReference
Aryl Halide This compoundSubstrate
Boronic Acid Phenylboronic acid, 4-methoxyphenylboronic acidCoupling partner[5][6][7]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst for C-C bond formation[4][5][6][7]
Ligand SPhos, PPh₃Stabilizes and activates the catalyst[4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid[4][5][6][7]
Solvent 1,4-Dioxane, Toluene, DMF, Dioxane/WaterReaction medium[4][5][6][7]
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction is exceptionally useful for synthesizing a diverse array of arylamines.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH D Deprotonation C->D Base E Reductive Elimination D->E E->A Ar-NR2

Fig. 3: Generalized catalytic cycle for Buchwald-Hartwig amination.

Below is a general protocol for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, the desired amine, a palladium catalyst, a phosphine ligand, and a strong base.

  • Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture with stirring for the required duration, monitoring its progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction is quenched, often with water, and the product is extracted into an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified, typically by flash column chromatography.

ComponentExamplesPurposeReference
Aryl Halide This compoundSubstrate
Amine Primary amines, secondary amines, anilinesNucleophile[8][9]
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst for C-N bond formation[10]
Ligand BINAP, XPhos, other bulky phosphine ligandsStabilizes and activates the catalyst[8][10]
Base NaOt-Bu, KOt-Bu, LiHMDSDeprotonates the amine[9][10]
Solvent Toluene, DioxaneReaction medium[9]

This guide provides a foundational understanding of the synthesis of this compound and its subsequent derivatization. The provided protocols and data summaries serve as a starting point for further exploration and optimization in the pursuit of novel chemical entities for drug discovery.

References

4-Amino-6-bromopyrimidine CAS number 1159818-57-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1159818-57-1

This technical guide provides a summary of the currently available information on 4-Amino-6-bromopyrimidine, a heterocyclic organic compound. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a pyrimidine derivative with an amino group at position 4 and a bromine atom at position 6. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not consistently reported in the public domain.

PropertyValueSource
CAS Number 1159818-57-1N/A
Molecular Formula C₄H₄BrN₃[][2][3]
Molecular Weight 174.00 g/mol [][2][3]
Boiling Point 303.2 °C at 760 mmHg[]
Melting Point Not available[3]
Solubility Not available[3]
Appearance Not available[3]

Synthesis and Manufacturing

A generalized workflow for such a synthesis is depicted below. It is crucial to emphasize that this represents a hypothetical pathway, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.

G cluster_0 Hypothetical Synthesis Workflow Start 4-Aminopyrimidine Precursor Bromination Brominating Agent (e.g., NBS, Br₂) Start->Bromination 1. Reaction Reaction Solvent (e.g., Acetonitrile, Dioxane) Bromination->Reaction 2. Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification 3. Product This compound Purification->Product 4.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly accessible scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Pyrimidine derivatives have been widely investigated and developed for a range of therapeutic applications, including:

  • Kinase Inhibition: Many small molecule kinase inhibitors feature a pyrimidine core, which often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. These are crucial in oncology and immunology.

  • Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.

  • Antiviral Therapeutics: Nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as other antiviral agents, frequently incorporate the pyrimidine structure.

Given the prevalence of the aminopyrimidine moiety in kinase inhibitors, it is plausible that this compound could be explored as a fragment or building block in the design of novel kinase inhibitors. The bromine atom at the 6-position provides a handle for further chemical modification, for instance, through cross-coupling reactions to introduce additional pharmacophoric elements.

A potential, albeit speculative, signaling pathway that could be targeted by a molecule derived from this scaffold is a generic kinase signaling cascade, as illustrated below.

G cluster_0 Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Potential Inhibitor (e.g., derivative of This compound) Inhibitor->Kinase1

Caption: A speculative representation of a generic kinase signaling pathway that could be targeted.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the current body of scientific literature. For researchers interested in evaluating the potential biological activity of this compound, standard in vitro assays could be employed.

General Protocol for a Kinase Inhibition Assay

This is a generalized protocol and would require optimization for a specific kinase target.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add serial dilutions of the this compound stock solution to the wells.

    • Add the kinase and substrate to the wells and incubate.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period at a specific temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

The workflow for a typical in vitro kinase screening is outlined below.

G cluster_0 General In Vitro Kinase Assay Workflow CompoundPrep Prepare Compound Dilution Series AssaySetup Set up Assay Plate (Kinase, Substrate, Buffer) CompoundPrep->AssaySetup ReactionStart Initiate Reaction (Add ATP) AssaySetup->ReactionStart Incubation Incubate ReactionStart->Incubation Detection Detect Signal Incubation->Detection DataAnalysis Data Analysis (Calculate IC₅₀) Detection->DataAnalysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a chemical entity with potential for use as a building block in medicinal chemistry, particularly in the design of kinase inhibitors. However, a comprehensive understanding of its physicochemical properties, a detailed and reproducible synthetic protocol, and, most importantly, its biological activity are currently lacking in the public domain. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound and its derivatives. This guide serves as a summary of the available information and a starting point for future investigation.

References

Structure Elucidation of 4-Amino-6-bromopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Amino-6-bromopyrimidine. The document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the predicted and expected quantitative data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~8.4SingletH-2
~7.0SingletH-5
~6.5Broad Singlet-NH₂
¹³C~162SingletC-4
~160SingletC-2
~158SingletC-6
~110SingletC-5

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
~3100MediumC-H stretching (aromatic)
~1640StrongN-H bending (scissoring)
~1580StrongC=N stretching (pyrimidine ring)
~1450StrongC=C stretching (pyrimidine ring)
~800StrongC-Br stretching

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
173/175~100 / ~98[M]⁺ (Molecular ion peak with bromine isotopic pattern)
94Moderate[M - Br]⁺
67Moderate[M - Br - HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to the low µg/mL or ng/mL range.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structural_information Structural Information cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data NMR Spectra - Chemical Shifts - Multiplicities NMR->NMR_Data IR IR Spectroscopy IR_Data IR Spectrum - Absorption Bands IR->IR_Data MS Mass Spectrometry MS_Data Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data CH_Framework Carbon-Hydrogen Framework NMR_Data->CH_Framework Func_Groups Functional Groups (-NH₂, C-Br, Pyrimidine Ring) IR_Data->Func_Groups Mol_Weight Molecular Weight and Elemental Composition MS_Data->Mol_Weight Final_Structure Confirmed Structure of This compound CH_Framework->Final_Structure Func_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for the Structure Elucidation of this compound.

Spectroscopic Profile of 6-Bromopyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromopyrimidin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Bromopyrimidin-4-amine. These values are estimations and may vary depending on the experimental conditions.

Table 1: Predicted ¹H NMR Data for 6-Bromopyrimidin-4-amine
ProtonPredicted Chemical Shift (δ) ppm (in DMSO-d₆)Multiplicity
H-2~8.2Singlet
H-5~6.7Singlet
-NH₂~7.0 - 8.0Broad Singlet

Note: The chemical shifts of amine protons are often broad and can vary significantly with solvent and concentration.[1]

Table 2: Predicted ¹³C NMR Data for 6-Bromopyrimidin-4-amine
CarbonPredicted Chemical Shift (δ) ppm (in DMSO-d₆)
C-2~158
C-4~163
C-5~110
C-6~150

Note: The presence of the bromine atom and the amino group significantly influences the chemical shifts of the pyrimidine ring carbons.

Table 3: Predicted Mass Spectrometry Data for 6-Bromopyrimidin-4-amine
ParameterValue
Molecular FormulaC₄H₄BrN₃
Molecular Weight173.00 g/mol (for ⁷⁹Br) / 175.00 g/mol (for ⁸¹Br)
Exact Mass172.9588 g/mol (for ⁷⁹Br) / 174.9568 g/mol (for ⁸¹Br)
Predicted M+, [M+2]+ m/z173, 175 (in an approximate 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)[2][3]
Key FragmentationLoss of HCN, Br•, N₂
Table 4: Predicted Infrared (IR) Absorption Bands for 6-Bromopyrimidin-4-amine
Wavenumber (cm⁻¹)IntensityVibration
3450-3300Medium-StrongN-H stretch (asymmetric and symmetric)[4]
1650-1580Medium-StrongN-H bend (scissoring)[4]
1620-1450Medium-StrongC=C and C=N aromatic ring stretches
1335-1250StrongC-N stretch (aromatic amine)[4]
~1100MediumC-Br stretch
910-665Strong, BroadN-H wag[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Bromopyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 6-Bromopyrimidin-4-amine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[5]

  • Ensure the solvent is of high purity (≥99.8% D).[5]

  • Gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Spectroscopy:

  • Use a spectrometer with a field strength of 400 MHz or higher.[6]

  • Tune and match the probe for the ¹H frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').[5]

  • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.[5]

  • Collect a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[5]

  • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak.

¹³C NMR Spectroscopy:

  • Tune and match the probe for the ¹³C frequency.

  • Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg').[5]

  • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds. Longer delays may be necessary for quaternary carbons.[5]

  • Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Prepare a dilute solution of 6-Bromopyrimidin-4-amine in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

  • For EI, introduce the sample, often after separation by gas chromatography.

  • Acquire the mass spectrum over a suitable m/z range.

  • The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio.[2][3]

Infrared (IR) Spectroscopy
  • Ensure the sample of 6-Bromopyrimidin-4-amine is dry.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal and record the spectrum.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Visualization

General Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 6-Bromopyrimidin-4-amine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_conclusion Structure Elucidation Sample Compound of Interest (6-Bromopyrimidin-4-amine) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (IR) Sample->IR (solid state) NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (MS) Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data MS_Data Mass Spectrum Analysis (m/z, Isotopic Pattern) MS->MS_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A general workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility Profile of 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain specific quantitative solubility data for 4-Amino-6-bromopyrimidine. The following guide provides a comprehensive overview of its expected solubility based on structurally related compounds and outlines standard experimental protocols for determining its precise solubility profile.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. A thorough understanding of its solubility in various solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide summarizes the available solubility information for analogous compounds to infer a likely solubility profile for this compound and provides a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

Based on the known solubility of structurally similar aminopyrimidines and halogenated pyrimidines, this compound is anticipated to exhibit low to moderate solubility in aqueous solutions and higher solubility in polar organic solvents. The presence of the amino group can contribute to hydrogen bonding with protic solvents, while the pyrimidine ring and bromo substituent introduce some lipophilicity.

Solubility Data of Structurally Related Compounds

To provide a practical reference, the following table summarizes the solubility data for compounds with high structural similarity to this compound. This data can be used to guide solvent selection for initial experiments.

Compound NameSolventTemperature (°C)SolubilityMethod/Notes
4-Amino-2,6-dichloropyrimidine Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLRequires ultrasonic treatment.[1]
WaterNot SpecifiedSlightly soluble[1]
Dimethylformamide (DMF)Not SpecifiedSoluble[1]
2,4-Diamino-6-chloropyrimidine WaterNot SpecifiedSoluble[2]
EthanolNot SpecifiedMore soluble than in water[2]
MethanolNot SpecifiedMore soluble than in water[2]
2-Aminopyrimidine WaterNot SpecifiedModerately solubleThe amino group can form hydrogen bonds with water.[3]
MethanolNot SpecifiedSoluble[3]
EthanolNot SpecifiedSoluble[3]
4-Aminopyridine EthanolNot Specified~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[4]
Dimethylformamide (DMF)Not Specified~30 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2Not Specified~30 mg/mL[4]

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

4.1. Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

4.2. Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.3. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the aliquot through a syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant.

4.4. Data Reporting: The solubility is reported as the concentration of the dissolved compound, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several physicochemical factors. The following diagram illustrates these key relationships.

G Factors Influencing the Solubility of Aminopyrimidines A Solubility B Physicochemical Properties of Solute A->B C Solvent Properties A->C D Environmental Conditions A->D B1 Polarity B->B1 B2 Molecular Size B->B2 B3 Crystal Lattice Energy B->B3 B4 pKa B->B4 C1 Polarity C->C1 C2 Hydrogen Bonding Capacity C->C2 D1 Temperature D->D1 D2 pH D->D2

Caption: Key factors influencing the solubility of aminopyrimidine compounds.

Conclusion

References

The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Ascendancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the chemical bedrock of the nucleobases uracil, thymine, and cytosine. Its derivatives are not only integral to the structure of DNA and RNA but have also been harnessed as powerful therapeutic agents, from the earliest sedatives to modern antiviral and anticancer drugs. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine and its derivatives, offering detailed experimental protocols for seminal syntheses, quantitative data on key milestones, and visualizations of critical biological pathways.

The Dawn of Pyrimidine Chemistry: Discovery and Early Synthesis

The story of pyrimidine chemistry begins not with the parent molecule, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli. However, the systematic study of this class of compounds gained momentum in the late 19th century.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid in the presence of phosphorus oxychloride.[1] This reaction laid the groundwork for the development of the vast class of barbiturate drugs.

The term "pyrimidine" itself was coined in 1885 by German chemist Adolf Pinner, who was instrumental in elucidating the structure of this heterocyclic system.[1] The parent pyrimidine molecule, however, remained elusive until 1900, when Siegmund Gabriel and James Colman achieved its first synthesis.[1]

Key Milestones in the Discovery of Pyrimidine and its Derivatives
YearDiscoverer(s)DiscoverySignificance
1818 BrugnatelliIsolation of alloxanFirst isolation of a pyrimidine derivative.
1879 Édouard GrimauxFirst laboratory synthesis of a pyrimidine derivative (barbituric acid)Foundational synthesis for the barbiturate class of drugs.
1884 Adolf PinnerSystematic study and synthesis of pyrimidine derivativesElucidation of the fundamental pyrimidine structure.
1885 Adolf PinnerCoined the term "pyrimidine"Established the nomenclature for this class of compounds.
1893 Albrecht Kossel & Albert NeumannIsolation of thymineIdentification of a key component of DNA.
1894 Albrecht KosselIsolation of cytosineIdentification of another essential nucleobase.
1900 Alberto AscoliIsolation of uracilDiscovery of the pyrimidine nucleobase specific to RNA.[2]
1900 Siegmund Gabriel & James ColmanFirst synthesis of the parent pyrimidine compoundLandmark achievement in heterocyclic chemistry.[1]
1901 Fischer and RoederFirst synthesis of thymineChemical synthesis of a key DNA nucleobase.
1903 Wheeler and JohnsonFirst synthesis of cytosineChemical synthesis of a fundamental nucleobase.
1941 First approval of SulfadiazineIntroduction of a key pyrimidine-containing sulfonamide antibiotic.[3]
1957 Charles HeidelbergerDiscovery of 5-fluorouracil's anticancer activityPioneered the use of pyrimidine analogs in cancer chemotherapy.[4]
1964 Jerome HorwitzFirst synthesis of zidovudine (AZT)Development of the first major antiviral drug for HIV.[1][5]

Foundational Syntheses: Experimental Protocols

The following sections provide detailed methodologies for the landmark syntheses of the pyrimidine core and its fundamental derivatives. These protocols are based on original publications and represent the experimental state-of-the-art of their time.

Synthesis of Pyrimidine (Gabriel and Colman, 1900)

The first synthesis of the parent pyrimidine ring was achieved by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1]

Experimental Protocol:

  • Preparation of 2,4,6-Trichloropyrimidine: Barbituric acid is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. The mixture is heated to drive the reaction to completion.

  • Purification of 2,4,6-Trichloropyrimidine: The reaction mixture is carefully poured over ice, and the resulting solid 2,4,6-trichloropyrimidine is collected by filtration and washed with cold water.

  • Reduction to Pyrimidine: The purified 2,4,6-trichloropyrimidine is suspended in hot water, and zinc dust is added portion-wise. The reaction is heated under reflux.

  • Isolation and Purification of Pyrimidine: The reaction mixture is filtered to remove unreacted zinc and other solid byproducts. The filtrate is then distilled to yield pure pyrimidine.

Synthesis of Barbituric Acid (Grimaux, 1879)

The first synthesis of a pyrimidine derivative, barbituric acid, was a condensation reaction between urea and a dicarboxylic acid derivative.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, malonic acid and urea are combined.

  • Addition of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is slowly added to the mixture.

  • Reaction: The mixture is gently heated. The reaction is exothermic and proceeds to form a solid mass.

  • Work-up: The reaction product is treated with cold water to hydrolyze any remaining phosphorus oxychloride and to dissolve the product.

  • Crystallization: The aqueous solution is cooled to induce crystallization of barbituric acid. The crystals are collected by filtration and washed with cold water.

Synthesis of Uracil (Behrend, 1885)

The most common laboratory synthesis of uracil involves the condensation of malic acid with urea in the presence of a strong acid.[2]

Experimental Protocol:

  • Reaction Mixture: Malic acid and urea are added to fuming sulfuric acid in a reaction vessel.

  • Heating: The mixture is heated, leading to condensation and cyclization.

  • Precipitation: The reaction mixture is cooled and then carefully poured into a large volume of cold water.

  • Isolation: The precipitated uracil is collected by filtration, washed with cold water, and then with ethanol.

  • Recrystallization: The crude uracil is purified by recrystallization from hot water.

Synthesis of Thymine (Fischer and Roeder, 1901)

The first synthesis of thymine was achieved through a multi-step process starting from urea. A more practical, classical synthesis is presented here.

Experimental Protocol:

  • Condensation: Methylisothiourea is condensed with ethyl formylpropionate in the presence of a base, such as sodium ethoxide in ethanol.

  • Cyclization: The intermediate formed undergoes cyclization upon heating.

  • Hydrolysis: The resulting 2-methylthio-5-methyl-4-pyrimidinone is hydrolyzed with an acid, such as hydrobromic acid, to remove the methylthio group and yield thymine.

  • Purification: The crude thymine is purified by recrystallization.

Synthesis of Cytosine (Wheeler and Johnson, 1903)

The synthesis of cytosine by Wheeler and Johnson provided a chemical confirmation of its structure.

Experimental Protocol:

  • Condensation: S-Ethylisothiourea is condensed with sodio formyl acetic ester.

  • Cyclization and Amination: The resulting intermediate is treated with ammonia, which displaces the ethylthio group and leads to the formation of the cytosine ring.

  • Purification: The cytosine is isolated and purified by recrystallization.

The Therapeutic Era: Pyrimidine Derivatives as Drugs

The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a rich source of therapeutic agents. By acting as antimetabolites, they can interfere with the synthesis of nucleic acids, making them potent anticancer and antiviral agents. Furthermore, modifications to the pyrimidine ring have yielded compounds with diverse pharmacological activities.

Barbiturates: The First CNS Depressants

Following the synthesis of barbituric acid, a vast number of derivatives were synthesized and evaluated for their pharmacological properties. These compounds, collectively known as barbiturates, were among the first synthetic drugs to exhibit central nervous system (CNS) depressant effects and were widely used as sedatives, hypnotics, and anticonvulsants.

Mechanism of Action: Barbiturates enhance the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6] By binding to a specific site on the receptor, they prolong the opening of the chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]

Sulfonamides: The Dawn of Antibacterial Chemotherapy

The discovery of sulfonamide drugs in the 1930s revolutionized medicine. Sulfadiazine, a pyrimidine-containing sulfonamide first approved in 1941, became a key weapon against bacterial infections.[3]

Historical Synthesis of Sulfadiazine:

  • Acetylation of Aniline: Aniline is acetylated with acetic anhydride to produce acetanilide.

  • Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to yield 4-acetylaminobenzenesulfonyl chloride.

  • Condensation: The 4-acetylaminobenzenesulfonyl chloride is reacted with 2-aminopyrimidine.

  • Hydrolysis: The acetyl group is removed by hydrolysis with sodium hydroxide to give sulfadiazine.

Pyrimidine Antagonists in Cancer Chemotherapy

The development of pyrimidine antagonists marked a significant milestone in the fight against cancer. These drugs are structurally similar to natural pyrimidine nucleobases and interfere with DNA and RNA synthesis in rapidly dividing cancer cells.

5-Fluorouracil (5-FU): Discovered by Charles Heidelberger in 1957, 5-FU is a cornerstone of chemotherapy for various solid tumors.[4] It is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[4] This leads to "thymineless death" in cancer cells.

Pyrimidine Nucleoside Analogs as Antiviral Agents

The similarity of pyrimidine derivatives to the building blocks of viral genetic material has led to the development of potent antiviral drugs.

Zidovudine (AZT): First synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, zidovudine was found to be a potent inhibitor of HIV replication in 1985.[1][5] It was the first drug approved for the treatment of HIV/AIDS. AZT is a nucleoside analog reverse transcriptase inhibitor.[5] It is phosphorylated in the body to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. The lack of a 3'-hydroxyl group on the azido-sugar moiety terminates DNA chain elongation, thus halting viral replication.[5]

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the historical development and mechanism of action of pyrimidine derivatives is enhanced through visual representations of key processes.

Historical Timeline of Key Discoveries

G cluster_0 19th Century Foundations cluster_1 Early 20th Century Syntheses cluster_2 Therapeutic Breakthroughs 1818_Alloxan 1818 Isolation of Alloxan 1879_Barbituric_Acid 1879 Synthesis of Barbituric Acid 1818_Alloxan->1879_Barbituric_Acid 1885_Pyrimidine_Term 1885 'Pyrimidine' Term Coined 1879_Barbituric_Acid->1885_Pyrimidine_Term 1893_Thymine 1893 Isolation of Thymine 1885_Pyrimidine_Term->1893_Thymine 1894_Cytosine 1894 Isolation of Cytosine 1893_Thymine->1894_Cytosine 1900_Uracil 1900 Isolation of Uracil 1900_Pyrimidine 1900 Synthesis of Pyrimidine 1901_Thymine_Synth 1901 Synthesis of Thymine 1900_Pyrimidine->1901_Thymine_Synth 1900_Uracil->1900_Pyrimidine 1903_Cytosine_Synth 1903 Synthesis of Cytosine 1901_Thymine_Synth->1903_Cytosine_Synth 1941_Sulfadiazine 1941 Approval of Sulfadiazine 1957_5FU 1957 Discovery of 5-FU 1941_Sulfadiazine->1957_5FU 1964_AZT 1964 Synthesis of AZT 1957_5FU->1964_AZT

Caption: A timeline of key discoveries in pyrimidine chemistry.

General Synthesis of the Pyrimidine Ring (Pinner Synthesis)

G Amidine Amidine Condensation Condensation Amidine->Condensation Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidine_Derivative Pyrimidine Derivative Cyclization->Pyrimidine_Derivative

Caption: The Pinner synthesis of pyrimidine derivatives.

Signaling Pathway: Mechanism of Action of Barbiturates

G Barbiturate Barbiturate GABA_A_Receptor GABA-A Receptor Barbiturate->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel modulates Prolonged_Opening Prolonged Channel Opening Chloride_Channel->Prolonged_Opening Increased_Cl_Influx Increased Cl- Influx Prolonged_Opening->Increased_Cl_Influx Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (CNS Depression) Hyperpolarization->Reduced_Excitability

Caption: Barbiturate action on the GABA-A receptor.

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

Caption: 5-Fluorouracil's inhibition of DNA synthesis.

Signaling Pathway: Mechanism of Action of Zidovudine (AZT)

G AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate AZT->AZT_TP is phosphorylated to Reverse_Transcriptase HIV Reverse Transcriptase AZT_TP->Reverse_Transcriptase competes with natural nucleosides for Viral_DNA_Chain Growing Viral DNA Chain AZT_TP->Viral_DNA_Chain is incorporated into Viral_RNA_to_DNA Viral RNA -> Viral DNA Reverse_Transcriptase->Viral_RNA_to_DNA catalyzes Chain_Termination Chain Termination Viral_DNA_Chain->Chain_Termination leading to

Caption: AZT's mechanism of viral replication inhibition.

Conclusion

From its initial discovery in complex natural products to the elucidation and synthesis of its core structure, the journey of pyrimidine chemistry has been one of fundamental scientific advancement and profound therapeutic impact. The pyrimidine scaffold has proven to be remarkably versatile, giving rise to drugs that have shaped the treatment of infectious diseases, cancer, and neurological disorders. The historical syntheses, while rudimentary by modern standards, represent elegant solutions to the chemical challenges of their time and laid the essential groundwork for the sophisticated drug design and development of today. For researchers and scientists, the rich history of pyrimidine serves as a powerful reminder of the enduring connection between fundamental organic chemistry and the development of life-saving medicines. The ongoing exploration of pyrimidine derivatives continues to be a vibrant and promising frontier in the quest for new and more effective therapies.

References

Substituted Aminopyrimidines: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of substituted aminopyrimidines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This document details their synthesis, biological evaluation, and structure-activity relationships, with a particular focus on their roles as kinase inhibitors in oncology. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and the drug discovery process.

Introduction to Aminopyrimidines

Aminopyrimidines are a class of organic molecules characterized by a pyrimidine ring substituted with at least one amino group. The pyrimidine nucleus is a fundamental building block in various biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. The versatility of the aminopyrimidine scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct physicochemical properties and biological activities. In recent years, substituted aminopyrimidines have emerged as privileged scaffolds in drug discovery, particularly in the development of targeted therapies for cancer and other diseases. Their ability to act as hinge-binding motifs in the ATP-binding pocket of kinases has made them a cornerstone in the design of potent and selective kinase inhibitors.

Synthesis of Substituted Aminopyrimidines

The synthesis of substituted aminopyrimidines can be achieved through various synthetic routes. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. Another prevalent strategy is the nucleophilic substitution of halogens on a pre-formed pyrimidine ring.

General Synthesis of 2-Aminopyrimidines from β-Dicarbonyl Compounds

A widely used method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of β-ketoesters or β-dialdehydes with guanidine hydrochloride in the presence of a base.[1]

Experimental Protocol: Synthesis of 5- and 6-substituted 2-aminopyrimidines [1]

A mixture of the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol) is subjected to microwave irradiation at a set temperature and time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford the desired 2-aminopyrimidine derivative. The crude product can be further purified by recrystallization or column chromatography.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Substituted aminopyrimidines can also be synthesized by the reaction of dichloropyrimidines with various amines. This method allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-4-substituted-6-chloropyrimidines [2][3]

To a solution of 2-amino-4,6-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol) are added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Table 1: Examples of Synthesized Substituted Aminopyrimidines and their Characterization Data

Compound IDStructureStarting MaterialsReagents and ConditionsYield (%)M.P. (°C)Spectral Data References
1 2-Amino-5-methylpyrimidine-4,6-diolMethylmalonic acid diethyl ester, Guanidine hydrochlorideSodium ethoxide, Ethanol, reflux91>250¹H NMR, ¹³C NMR[4]
2 4,6-Dichloro-5-ethylpyrimidin-2-amine2-Amino-5-ethylpyrimidine-4,6-diolPOCl₃, DMF82183-185¹H NMR, ¹³C NMR, MS[4]
3 N-benzylidine-2-aminopyrimidine2-aminopyrimidine, BenzaldehydeGlacial acetic acid, Methanol, stir--UV, IR, ¹H NMR, ¹³C NMR[5]
4 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate2-amino-6-methylpyrimidin-4-ol, Naphthalene-2-sulfonyl chlorideK₂CO₃, Acetone, reflux--SC-XRD, DFT[6]

Biological Activities and Structure-Activity Relationships (SAR)

Substituted aminopyrimidines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their most prominent role in modern drug discovery is as kinase inhibitors.

Kinase Inhibition

The aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. By forming hydrogen bonds with the backbone of the kinase hinge region, these compounds can effectively block the ATP-binding site and inhibit kinase activity. Modifications at other positions of the pyrimidine ring allow for the exploration of other pockets within the ATP-binding site, leading to improved potency and selectivity.

Table 2: Inhibitory Activity of Substituted Aminopyrimidines against Various Kinases

Compound IDTarget KinaseAssay TypeIC₅₀/Kᵢ (nM)Cell Line (for cellular assays)Reference
A Aurora AMobility shift assayKᵢ = 150-[7]
B Aurora BMobility shift assayKᵢ = 20-[7]
C MPS1Mobility shift assayKᵢ = 3000-[7]
D JAK2In vitro kinase assayIC₅₀ = 27-[8]
E DYRK1BIn vitro kinase assay--[9]
F Aurora KinaseCell viability assayIC₅₀ < 10000-[10]

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region.

  • Substitutions at the 4- and 6-positions: Bulky and hydrophobic groups at these positions often enhance potency by occupying hydrophobic pockets in the ATP-binding site.

  • Substitutions at the 5-position: This position is often solvent-exposed, and modifications here can be used to improve physicochemical properties such as solubility without significantly affecting potency.

Key Signaling Pathways

Substituted aminopyrimidines exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and migration. Understanding these pathways is crucial for rational drug design and for identifying potential mechanisms of resistance.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by integrin clustering, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which promote cell migration, survival, and proliferation.[11][12][13]

FAK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK_inactive FAK (inactive) Integrin->FAK_inactive Activation FAK_active FAK (pY397) FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruitment FAK_Src FAK-Src Complex FAK_active->FAK_Src Src->FAK_active Phosphorylation Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin Phosphorylation p130Cas p130Cas FAK_Src->p130Cas Phosphorylation PI3K PI3K FAK_Src->PI3K Cell_Migration Cell Migration Paxillin->Cell_Migration MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) p130Cas->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation MAPK_pathway->Proliferation EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruitment Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding FLT3->FLT3 JAK JAK FLT3->JAK Activation PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT STAT JAK->STAT Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Gene Transcription (Survival, Proliferation) STAT->Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Kinase_Inhibitor_Workflow Target_Identification Target Identification and Validation Library_Design Aminopyrimidine Library Design & Synthesis Target_Identification->Library_Design HTS High-Throughput Screening (Biochemical Assays) Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound In_Vitro_Profiling In Vitro Profiling (Cell-based Assays, Selectivity) Lead_Compound->In_Vitro_Profiling In_Vivo_Studies In Vivo Efficacy and Toxicology Studies In_Vitro_Profiling->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom to the pyrimidine ring can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of brominated pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activities of Brominated Pyrimidines

Brominated pyrimidines have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell cycle regulation to the modulation of critical signaling pathways.

Kinase Inhibition

A significant number of brominated pyrimidines exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Bcr-Abl Tyrosine Kinase: A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line.[1] Several of these compounds, such as 5c, 5e, 6g, 9e, 9f, and 10c, were identified as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia.[1]

Aurora Kinases: The A-type Aurora kinase is known to stabilize MYC-family oncoproteins, which are implicated in a wide range of cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity, leading to a reduction in cMYC and MYCN levels. One such lead compound demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 value of less than 200 nM.

Janus Kinase (JNK): The c-Jun N-terminal kinase (JNK) signaling pathway is involved in various cellular processes, including apoptosis and inflammation. Pyrimidine-linked coumarin hybrids have been developed to target JNK in breast cancer cells, inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent JNK phosphorylation.[2]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of brominated pyrimidines has been demonstrated across a range of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

A series of novel 5-bromo-pyrimidine derivatives were evaluated for their in vitro anticancer activity against Hela (human cervix carcinoma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), A2780 (human ovarian cancer), and BGC-823 (human gastric cancer) cell lines.[3] Compounds 5c, 5e, 6d, 6g, and 6h exhibited excellent anticancer activity in this screen.[3]

Table 1: Anticancer Activity of Selected Brominated Pyrimidines (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
13 High-MYC expressing SCLC< 0.2
5a MCF-72.617 ± 1.6[4]
2d A549Showed strongest cytotoxic effects at 50 µM[5]
2a CAL27Active at 20 µM[6]
3a A5495.988 ± 0.12[7]
12 and 13 HCT116 (colon carcinoma)Most potent in the series[8]
22, 23, and 24 MCF-7Very high potency[8]

Antimicrobial Activities of Brominated Pyrimidines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated pyrimidines have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Novel 5-bromo-pyrimidine derivatives have been shown to exhibit broad-spectrum antimicrobial activity.[3] For instance, compounds 5a, 5c, 5e, 6b, 6d, and 6h demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[3]

Table 2: Antimicrobial Activity of Selected Brominated Pyrimidines (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
5a, 5c, 5e, 6b, 6d, 6h Various Bacteria and FungiNot specified in abstract[3]
3a P. citrinum75[9]
15a P. citrinum125[9]
4a E. coli75[9]

Antiviral Activities of Brominated Pyrimidines

Certain brominated pyrimidine nucleoside analogs are potent and selective inhibitors of viral replication. A prime example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), also known as Brivudine.

BVDU is a highly effective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10] Its selectivity is attributed to its preferential phosphorylation by the virus-encoded thymidine kinase. The resulting BVDU 5'-triphosphate then interferes with the viral DNA polymerase, acting as a competitive inhibitor and alternate substrate.[10] BVDU has been used in the treatment of herpetic keratitis, recurrent herpes labialis, and herpes zoster.[10] Furthermore, BVDU can block the reactivation of latent ganglionic herpes simplex virus in vitro.[11]

Modulation of Signaling Pathways

The biological effects of brominated pyrimidines are often mediated through their interaction with specific intracellular signaling pathways.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for osteogenesis. A novel brominated pyrimidine, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, has been identified as a potent bone anabolic agent that promotes osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway.

BMP2_SMAD1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 TypeII_Receptor Type II Receptor (BMPRII/ActRII) BMP2->TypeII_Receptor binds TypeI_Receptor Type I Receptor (ALK3/6) R_SMAD Smad1/5/8 TypeI_Receptor->R_SMAD phosphorylates TypeII_Receptor->TypeI_Receptor recruits and phosphorylates p_R_SMAD p-Smad1/5/8 SMAD_Complex p-Smad1/5/8 - Smad4 Complex p_R_SMAD->SMAD_Complex binds Co_SMAD Smad4 Co_SMAD->SMAD_Complex Gene_Expression Osteogenic Gene Expression SMAD_Complex->Gene_Expression translocates and regulates

Caption: BMP2/SMAD1 Signaling Pathway.
JNK Signaling Pathway

As mentioned earlier, pyrimidine-coumarin hybrids can induce apoptosis in breast cancer cells by activating the JNK signaling pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS).

JNK_Pathway Brominated_Pyrimidine Brominated Pyrimidine Derivative ROS Increased ROS Brominated_Pyrimidine->ROS ASK1 ASK1 (MAPKKK) ROS->ASK1 MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 phosphorylates JNK JNK (MAPK) MKK4_7->JNK phosphorylates p_JNK p-JNK c_Jun c-Jun p_JNK->c_Jun phosphorylates p_c_Jun p-c-Jun Apoptosis Apoptosis p_c_Jun->Apoptosis induces

Caption: JNK-mediated Apoptotic Pathway.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compound (brominated pyrimidine)

  • Cell culture medium

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the brominated pyrimidine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking on an orbital shaker.

  • Measure the absorbance at 492 nm using a microplate reader.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add brominated pyrimidine at various concentrations Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1.5h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Shake Shake for 15 min Add_DMSO->Shake Read_Absorbance Read absorbance at 492 nm Shake->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Experimental Workflow.
ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest, substrate, and ATP

  • Test compound (brominated pyrimidine)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Perform a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the brominated pyrimidine inhibitor.

  • Equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal with the newly synthesized ATP.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the appropriate growth phase

  • Test compound (brominated pyrimidine) stock solution

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and multichannel pipettor

  • Incubator

Procedure:

  • Prepare a 2-fold serial dilution of the brominated pyrimidine compound in the 96-well plate. Dispense 100 µL of sterile broth into all wells. Add 100 µL of the 2x concentrated stock solution of the compound to the first column.[10]

  • Perform serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.[10]

  • Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).[3]

  • Inoculate each well (except for a sterility control well) with the bacterial suspension. The final volume in each well should be 200 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.[10]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[1]

Conclusion

Brominated pyrimidines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to modulate key signaling pathways, underscores their potential for further development as therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and further exploration of these remarkable molecules. Continued research into the synthesis of novel brominated pyrimidine derivatives and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective treatments for a range of human diseases.

References

4-Amino-6-bromopyrimidine safety and handling information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Amino-6-bromopyrimidine

This guide provides comprehensive safety and handling information for this compound (CAS No. 1159818-57-1), a heterocyclic building block utilized in pharmaceutical and chemical research. Due to the limited availability of a complete, officially recognized Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from various chemical suppliers and databases, supplemented with safety data from structurally related compounds. Researchers and laboratory personnel should exercise caution and adhere to the highest safety standards when handling this chemical.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
CAS Number 1159818-57-1
Molecular Formula C₄H₄BrN₃
Molecular Weight 174.00 g/mol
Boiling Point 303.2 °C at 760 mmHg
Density 1.844 g/cm³
Appearance Not specified; likely a solid
Synonyms 6-Bromopyrimidin-4-amine, 6-bromo-4-pyrimidinamine

Hazard Identification and Classification

This compound is considered a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral H302: Harmful if swallowed[]Warning
Skin Corrosion/Irritation H315: Causes skin irritation (Assumed based on related compounds)Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation (Assumed based on related compounds)Warning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation (Assumed based on related compounds)Warning

Note: Some hazard classifications are inferred from safety data for structurally similar compounds like 4-Amino-6-chloropyrimidine and 2-Amino-6-bromopyridine due to the absence of a complete GHS classification for this compound.[2][3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure risks and maintain the chemical's integrity.

Handling:
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][6]

    • Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4][5][6]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

  • General Hygiene :

    • Wash hands thoroughly after handling.[4][5][6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]

    • Avoid generating dust.[6]

    • Remove contaminated clothing and wash it before reuse.[6]

Storage:
  • Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][6]

  • Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[2][5]

  • Atmosphere : Storing under an inert atmosphere is recommended to maintain product quality.[]

  • Temperature : Recommended storage temperature is 2-8°C.[]

Emergency Procedures and First Aid

A clear and accessible emergency plan is crucial. The following diagram outlines the initial steps in case of accidental exposure.

G Workflow for Handling Accidental Exposure to this compound cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_response First Aid Response cluster_medical Medical Attention Exposure Accidental Exposure Occurs Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Ingestion Ingestion Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Wash_Skin Wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Show Safety Data Sheet to the doctor. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid decision tree for exposure to this compound.

First Aid Measures:
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6][7]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[3][4][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6][7]

Firefighting and Accidental Release Measures

Firefighting Measures:
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

  • Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4][6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures:
  • Personal Precautions : Wear appropriate personal protective equipment (PPE) as described in Section 3. Evacuate personnel to safe areas. Ensure adequate ventilation.[5][6]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][7]

  • Containment and Cleanup : Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][6]

Experimental Protocols and Best Practices

While specific experimental protocols for this compound are not publicly available, the following general best practices should be observed when handling this or similar chemical reagents in a research setting.

G General Workflow for Safe Handling of Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review Safety Data Sheet (SDS) and relevant literature Prepare_Workspace Prepare work area in a fume hood. Ensure emergency equipment is accessible. Review_SDS->Prepare_Workspace Don_PPE Don appropriate Personal Protective Equipment (PPE) Prepare_Workspace->Don_PPE Weigh_Transfer Weigh and transfer the chemical. Minimize dust generation. Don_PPE->Weigh_Transfer Reaction_Setup Set up the reaction or experiment under controlled conditions. Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate work surfaces and equipment. Reaction_Setup->Decontaminate Dispose_Waste Dispose of waste in a labeled, sealed container according to institutional guidelines. Decontaminate->Dispose_Waste Doff_PPE Remove PPE correctly. Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly. Doff_PPE->Wash_Hands

Caption: A generalized workflow for the safe handling of chemical powders.

  • Risk Assessment : Before any new experiment, conduct a thorough risk assessment that considers the specific hazards of all reactants, products, and byproducts.

  • Quantities : Use the minimum quantity of the chemical necessary for the experiment.

  • Waste Disposal : Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.[5]

  • Documentation : Maintain accurate records of chemical usage and experimental procedures.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. All laboratory personnel must be trained in safe chemical handling practices and have access to all available safety information before working with this compound.

References

A Technical Guide to 4-Amino-6-bromopyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

4-Amino-6-bromopyrimidine is a key heterocyclic building block extensively utilized in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom and an amino group on the pyrimidine core, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reliable suppliers, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Supplier Specifications

Sourcing high-quality starting materials is paramount for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. The table below summarizes key quantitative data from several reputable suppliers to facilitate easy comparison and selection.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearanceMelting Point (°C)Storage Conditions
Sigma-Aldrich 1159818-57-1C4H4BrN3174.00≥95%SolidNot specifiedAmbient
Oakwood Chemical 1159818-57-1C4H4BrN3174.0095%Not specifiedNot specifiedNot specified
BLD Pharm 1159818-57-1C4H4BrN3174.00Not specifiedNot specifiedNot specified2-8°C, inert atmosphere, protect from light
SRD Pharma 1159818-57-1C4H4BrN3174.00Not specifiedNot availableNot availableNot available
Pharmaffiliates 1159818-57-1C4H4BrN3174.00High PurityNot availableNot specified2-8°C Refrigerator
BOC Sciences 1159818-57-1C4H4BrN3174.00Not specifiedNot specifiedNot specifiedNot specified

Note: "Not specified" or "Not available" indicates that the information was not readily accessible from the supplier's public documentation at the time of this guide's compilation. Researchers are advised to request Certificates of Analysis (CoA) from suppliers for detailed and lot-specific data.

Key Synthetic Applications in Drug Discovery

The strategic placement of the bromine atom and the amino group on the pyrimidine ring allows for versatile functionalization through various cross-coupling reactions. This makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl substituents at the 6-position, a key modification in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-aminopyrimidine derivative.

Suzuki_Miyaura_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst and Solvent inert->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool - Dilute - Wash monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End Product purify->end

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling primary or secondary amines to the 6-position of the 4-aminopyrimidine core, further expanding the chemical diversity of synthesized libraries.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Seal the vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination_Workflow start Start catalyst_prep Prepare Catalyst: - Pd Source - Ligand - Base in Solvent start->catalyst_prep reactants Add Reactants: - this compound - Amine catalyst_prep->reactants heat Heat under Inert Atmosphere reactants->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool - Filter - Wash monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End Product purify->end

A generalized workflow for the Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. The 4-amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase active site. By modifying the 6-position of this compound using reactions like the Suzuki-Miyaura coupling, medicinal chemists can introduce various substituents that can extend into other pockets of the ATP-binding site, thereby modulating potency and selectivity.

A prominent example is the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The general structure of many CDK inhibitors features a substituted aminopyrimidine core.

Illustrative Signaling Pathway: CDK4/6 in Cell Cycle Progression

The CDK4/6-Cyclin D complex is a critical regulator of the G1-S phase transition in the cell cycle. In response to mitogenic signals, this complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK46_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F releases Gene_Transcription Gene Transcription for S-Phase Entry E2F->Gene_Transcription activates Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CyclinD_CDK46 inhibits

A simplified diagram of the CDK4/6 signaling pathway in cell cycle regulation.

Derivatives of this compound can be designed to competitively bind to the ATP-binding pocket of CDK4/6, thereby inhibiting the phosphorylation of pRb and arresting the cell cycle. This makes this compound a highly valuable starting material for the discovery of novel anticancer therapeutics.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. Pyrimidine moieties are key pharmacophores found in numerous biologically active compounds and approved drugs. The targeted synthesis of 4-amino-6-arylpyrimidines via Suzuki coupling of 4-amino-6-bromopyrimidine offers a versatile route to novel derivatives with potential therapeutic applications.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The methodologies presented are based on established procedures for structurally analogous bromopyrimidines and aminopyrimidines, offering a robust starting point for reaction optimization and the synthesis of compound libraries.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by transmetalation of the organic group from the boronic acid (activated by a base) to the palladium complex. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Recommended Reaction Conditions

Based on extensive literature precedent for similar substrates, a range of reaction conditions have proven effective for the Suzuki coupling of bromopyrimidines. The following table summarizes typical catalysts, bases, and solvents that can be employed for the reaction of this compound with arylboronic acids.

Table 1: Recommended Reaction Conditions for the Suzuki Coupling of this compound

ComponentExamplesTypical Concentration/LoadingNotes
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][2]1-5 mol%A versatile and commonly used catalyst for this type of transformation.
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)1-5 mol%Can be used as a precatalyst which is reduced in situ to the active Pd(0) species.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand1-3 mol%Often used with ligands such as triphenylphosphine (PPh₃) or others to improve catalytic activity.
Base Potassium Carbonate (K₂CO₃)2-3 equivalentsA common and effective inorganic base.
Potassium Phosphate (K₃PO₄)[1]2-3 equivalentsA strong base that is often effective in challenging coupling reactions.
Cesium Carbonate (Cs₂CO₃)2-3 equivalentsA highly effective base, particularly for less reactive substrates.
Solvent 1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v)[1]-A widely used solvent system that facilitates the dissolution of both organic and inorganic reagents.
N,N-Dimethylformamide (DMF)-A polar aprotic solvent that can be effective, particularly at higher temperatures.
Toluene / Water-Another common biphasic solvent system.
Boronic Acid Arylboronic Acids1.1-1.5 equivalentsA slight excess is typically used to ensure complete consumption of the bromopyrimidine.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize the reaction conditions for their specific substrate combinations.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 174 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the reaction mixture to 120-150 °C for 10-30 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-arylpyrimidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table provides representative data for the synthesis of 4-amino-6-arylpyrimidines based on analogous reactions found in the literature. Yields are highly dependent on the specific arylboronic acid used and the optimization of reaction conditions.

Table 2: Representative Yields for the Synthesis of 4-Amino-6-arylpyrimidines

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Amino-6-phenylpyrimidine75-90
24-Methoxyphenylboronic acid4-Amino-6-(4-methoxyphenyl)pyrimidine80-95
34-Fluorophenylboronic acid4-Amino-6-(4-fluorophenyl)pyrimidine70-85
43-Chlorophenylboronic acid4-Amino-6-(3-chlorophenyl)pyrimidine65-80
5Thiophene-2-boronic acid4-Amino-6-(thiophen-2-yl)pyrimidine60-75

Note: Yields are indicative and may vary.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction involving this compound.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 4_Amino_6_bromopyrimidine This compound Product 4-Amino-6-arylpyrimidine 4_Amino_6_bromopyrimidine->Product + Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Product + Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme of the Suzuki coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants, Base, and Catalyst in a Flask Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (Conventional or Microwave) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting

Table 3: Common Issues and Solutions in Suzuki Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Ineffective base- Use a fresh batch of catalyst or a different precatalyst/ligand combination.- Ensure solvents are properly dried and degassed to remove oxygen.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of side products (e.g., homocoupling) - Presence of oxygen- Catalyst decomposition- Thoroughly degas the reaction mixture and maintain a positive inert gas pressure.- Use a more stable catalyst or add a phosphine ligand.
Difficulty in purification - Co-elution of product with byproducts or starting materials- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-amino-6-arylpyrimidines from this compound. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize these important transformations. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products. The versatility of this reaction allows for the generation of a wide array of substituted pyrimidines, which are valuable scaffolds in drug discovery and materials science.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly crucial in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent scaffolds in a vast array of pharmaceuticals.[3] The reaction involves the coupling of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

The 4-aminopyrimidine moiety is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The synthesis of substituted 4,6-diaminopyrimidines via the Buchwald-Hartwig amination of 4-amino-6-bromopyrimidine represents a versatile and efficient strategy for accessing libraries of potential drug candidates. However, the electron-deficient nature of the pyrimidine ring and the presence of the amino substituent can present challenges, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.[4] This document provides detailed protocols and application notes for the successful Buchwald-Hartwig amination of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the palladium-catalyzed amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [R-Pd(II)(NHR'R'')L_n]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'R'' reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Recommended Reaction Conditions

The successful amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction parameters. Below are tabulated recommendations based on protocols for structurally similar heteroaryl halides.[5][6][7]

Table 1: Recommended Catalyst Systems for the Amination of this compound

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosCs₂CO₃Toluene or Dioxane100-110
Pd(OAc)₂BINAPNaOt-BuToluene80-100
[PdCl₂(dppf)]-K₃PO₄Dioxane100
PdCl₂(PPh₃)₂PPh₃NaOt-BuToluene100

Table 2: Substrate Scope and Expected Yields (Hypothetical)

AmineProductExpected Yield (%)Notes
AnilineN⁶-phenylpyrimidine-4,6-diamine75-90Generally high yields with anilines.
Morpholine4-(4-aminopyrimidin-6-yl)morpholine80-95Secondary cyclic amines are often excellent coupling partners.
n-ButylamineN⁶-butylpyrimidine-4,6-diamine60-80Primary alkylamines can be effective, but may require stronger bases.
2-AminopyridineN⁶-(pyridin-2-yl)pyrimidine-4,6-diamine65-85Heteroaromatic amines are viable substrates.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative aniline and a secondary cyclic amine.

Protocol 1: Amination with Aniline using Pd₂(dba)₃/Xantphos

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (to a concentration of 0.1 M with respect to the bromopyrimidine) via syringe.

  • Add aniline (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with Morpholine using Pd(OAc)₂/BINAP

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To the same tube, add this compound (1.0 equiv) and NaOt-Bu (1.4 equiv).

  • Add morpholine (1.2 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow

The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below.

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification setup1 Add Pd precursor, ligand, and base to a dry reaction vessel. setup2 Add this compound. setup1->setup2 setup3 Add anhydrous solvent. setup2->setup3 setup4 Add amine coupling partner. setup3->setup4 react Heat the sealed vessel with vigorous stirring. setup4->react monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to room temperature. monitor->workup1 workup2 Dilute with organic solvent and filter. workup1->workup2 workup3 Aqueous wash (water, brine). workup2->workup3 workup4 Dry organic layer and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 4-aminopyrimidines from this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving optimal results. The protocols provided herein offer robust starting points for the amination of this important heterocyclic building block with a range of primary and secondary amines. Further optimization may be necessary for particularly challenging substrates. The versatility of this methodology makes it an invaluable tool for the generation of diverse compound libraries in drug discovery and development programs.

References

Application Notes and Protocols: 4-Amino-6-bromopyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-amino-6-bromopyrimidine as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic positioning of the amino and bromo substituents on the pyrimidine core allows for diverse and targeted chemical modifications, making it an invaluable scaffold in medicinal chemistry and drug discovery. This document outlines synthetic strategies, experimental protocols, and the biological context of kinase inhibitors derived from this versatile starting material.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The pyrimidine scaffold is a well-established pharmacophore in this area, capable of mimicking the adenine base of ATP and forming crucial hydrogen bond interactions within the kinase hinge region.

This compound offers two orthogonal points for chemical modification. The 6-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications are critical for exploring the hydrophobic regions of the ATP-binding pocket and achieving selectivity for the target kinase. The 4-amino group can act as a key hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.

This document details the application of this compound in the synthesis of inhibitors targeting key oncogenic kinases, such as Aurora and Polo-like kinases, and provides detailed protocols for their synthesis and evaluation.

Synthetic Applications and Workflow

The primary synthetic utility of this compound lies in its sequential functionalization. A typical synthetic workflow involves an initial cross-coupling reaction at the 6-position, followed by potential modification of the 4-amino group if required.

G cluster_workflow General Synthetic Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base intermediate 6-Substituted-4-aminopyrimidine Intermediate suzuki->intermediate buchwald->intermediate final_product Final Kinase Inhibitor intermediate->final_product Further Modification (Optional)

A generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize kinase inhibitors. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Amino-6-arylpyrimidines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-arylpyrimidine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-(arylamino)pyrimidines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-chloroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), the aniline derivative (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • In a separate flask, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene under an inert atmosphere.

  • Add the catalyst pre-mixture to the Schlenk tube containing the reactants.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-(arylamino)pyrimidine.

Target Kinases and Biological Activity

Derivatives of this compound have shown inhibitory activity against a range of kinases, particularly those involved in cell cycle regulation and oncogenesis. The following tables summarize the in vitro activity of selected pyrimidine-based kinase inhibitors targeting Aurora and Polo-like kinases.

Table 1: Inhibitory Activity of Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
MK-5108 (VX-689) Aurora A0.064[1]
AMG-900 Aurora A5[1]
Aurora B4[1]
Aurora C1[1]
TAS-119 Aurora A1[1]
PF-03814735 Aurora A0.8[1]
Aurora B5[1]
Reversine Aurora A400[1]
Aurora B500[1]
Aurora C400[1]

Table 2: Inhibitory Activity of Pyrimidine-Based Polo-like Kinase (PLK) Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Volasertib (BI 6727) PLK10.87[2]
Compound 4 PLK194[2]
Compound 7 PLK120[2]
PLK1-IN-6 PLK10.45[3]
NL13 PLK42320[3]

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, and spindle assembly. Aurora B is a component of the chromosomal passenger complex (CPC) and is essential for correct chromosome-microtubule attachments and cytokinesis.

G cluster_aurora Aurora Kinase Signaling in Mitosis Prophase Prophase AuroraA Aurora A Prophase->AuroraA activates Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB activates Anaphase Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA->Metaphase promotes spindle assembly AuroraB->Anaphase ensures correct chromosome segregation AuroraB->Cytokinesis regulates Inhibitor 4-Amino-6-substituted -pyrimidine Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Aurora kinase signaling pathway in mitosis.
Polo-like Kinase (PLK) Signaling Pathway

Polo-like kinases, particularly PLK1, are master regulators of the cell cycle. PLK1 has roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[4] Overexpression of PLK1 is common in many cancers.

G cluster_plk PLK1 Signaling in Cell Cycle Progression G2_Phase G2 Phase PLK1 PLK1 G2_Phase->PLK1 activates M_Phase M Phase (Mitosis) Cytokinesis Cytokinesis M_Phase->Cytokinesis PLK1->M_Phase promotes mitotic entry PLK1->Cytokinesis regulates Inhibitor 4-Amino-6-substituted -pyrimidine Inhibitor Inhibitor->PLK1 inhibits

PLK1 signaling pathway in the cell cycle.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization at the 6-position via robust cross-coupling methodologies, combined with the hydrogen bonding potential of the 4-amino group, allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold.

References

Application Notes: Synthesis and Medicinal Chemistry of 4,6-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in natural molecules, including the nucleobases of DNA and RNA, makes it an ideal framework for designing drugs that can interact with a wide range of biological targets. Among pyrimidine derivatives, those substituted at the 4- and 6-positions have garnered significant attention due to their diverse and potent biological activities. These compounds have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, demonstrating their broad therapeutic potential.[1][2][3]

4,6-Disubstituted pyrimidines are key pharmacophores in a variety of targeted therapies. For instance, they are integral to the design of kinase inhibitors, which modulate signaling pathways often dysregulated in cancer.[4][5] Their structural versatility allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This document provides an overview of the synthesis of 4,6-disubstituted pyrimidines and their applications in medicinal chemistry, along with detailed experimental protocols.

Key Therapeutic Applications:

  • Anticancer Agents: Many 4,6-disubstituted pyrimidines exhibit potent anticancer activity by targeting critical enzymes in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[4] Dual inhibitors of these kinases can help overcome drug resistance in tumors.[4] Others have shown efficacy against various cancer cell lines, including breast and lung cancer.[2]

  • Central Nervous System (CNS) Agents: Novel 4,6-disubstituted pyrimidine chemotypes have been identified as pan-muscarinic antagonists with good CNS penetration.[6][7] These compounds are being explored for their potential in treating neurological and movement disorders like Parkinson's disease.[6]

  • Antiviral Activity: Certain 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides have demonstrated antiviral activity, particularly against the Dengue virus.[8]

  • Anti-inflammatory and Antimicrobial Agents: The pyrimidine core is also found in compounds with anti-inflammatory and antimicrobial properties.[3][9] For example, some 2-mercapto-4,6-disubstituted pyrimidines are active against Mycobacterium tuberculosis.[9]

General Synthetic Strategies

The synthesis of 4,6-disubstituted pyrimidines typically commences from a common and versatile intermediate, 4,6-dichloropyrimidine . This key intermediate can be prepared from readily available starting materials like 4,6-dihydroxypyrimidine.[10][11] The two reactive chlorine atoms on 4,6-dichloropyrimidine serve as excellent leaving groups, allowing for sequential or simultaneous substitution to build molecular diversity.

Two primary strategies are employed for the derivatization of 4,6-dichloropyrimidine:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro groups by a wide range of nucleophiles, including amines, phenols, and thiols. This is a robust and widely used method for introducing various substituents at the 4- and 6-positions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds.[1][12] This allows for the introduction of aryl and heteroaryl moieties, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.[12][13]

The following diagram illustrates a general workflow for the synthesis of 4,6-disubstituted pyrimidines.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products 4,6-Disubstituted Pyrimidines start1 4,6-Dihydroxypyrimidine intermediate 4,6-Dichloropyrimidine start1->intermediate Chlorination (e.g., POCl3) product1 Symmetrical/Unsymmetrical Derivatives intermediate->product1 Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, R-OH) product2 Aryl/Heteroaryl Derivatives intermediate->product2 Suzuki-Miyaura Cross-Coupling (e.g., Ar-B(OH)2, Pd catalyst)

General Synthetic Workflow for 4,6-Disubstituted Pyrimidines.

Signaling Pathway Example: VEGFR2/FGFR1 Inhibition

Abnormal signaling through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) pathways is a hallmark of many cancers, promoting tumor angiogenesis and proliferation.[4] The development of dual inhibitors that can simultaneously block both pathways is a promising strategy to overcome resistance to single-target therapies.[4] 4,6-disubstituted pyrimidines have been successfully designed as potent dual VEGFR2/FGFR1 inhibitors.[4]

The diagram below shows a simplified representation of the VEGFR2 and FGFR1 signaling pathways and their inhibition by a 4,6-disubstituted pyrimidine derivative.

G cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates FGFR1 FGFR1 Proliferation Cell Proliferation FGFR1->Proliferation Activates FGFR1->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds FGF FGF FGF->FGFR1 Binds Inhibitor 4,6-Disubstituted Pyrimidine Inhibitor->VEGFR2 Inhibits Inhibitor->FGFR1 Inhibits

Inhibition of VEGFR2 and FGFR1 Signaling by a 4,6-Disubstituted Pyrimidine.

Data Presentation: Biological Activity

The following table summarizes the biological activities of representative 4,6-disubstituted pyrimidine derivatives from the literature.

Compound ID/ReferenceBiological Target/AssayCell LineActivity DataCitation
8b VEGFR2 Inhibition-82.2% inhibition @ 10 µM[4]
FGFR1 Inhibition-101.0% inhibition @ 10 µM[4]
Antiproliferative ActivityA549 (Lung Cancer)Moderate[4]
Antiproliferative ActivityKG-1 (Leukemia)Moderate[4]
14k (VU6008913) Muscarinic M4 Receptor BindingHuman M4 MembranesKi = 10.3 nM
Muscarinic M1 Receptor InhibitionRecombinant CHO cellsIC50 = 250 nM[6]
Muscarinic M2 Receptor InhibitionRecombinant CHO cellsIC50 = 330 nM[6]
Muscarinic M3 Receptor InhibitionRecombinant CHO cellsIC50 = 380 nM[6]
Muscarinic M5 Receptor InhibitionRecombinant CHO cellsIC50 = 510 nM[6]
14 MARK4 Kinase Inhibition-IC50 = 7.52 ± 0.33 µM
9 MARK4 Kinase Inhibition-IC50 = 12.98 ± 0.63 µM[14]
22 Antiproliferative ActivityNCI-60 PanelGI50 = 22 nM[15]
EGFR Inhibition-Potent[15]
VEGFR-2 Inhibition-Potent[15]
29 Antiproliferative ActivityNCI-60 PanelGI50 = 24 nM[15]
EGFR Inhibition-Potent[15]
VEGFR-2 Inhibition-Potent[15]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine (Intermediate)

This protocol describes the synthesis of the key intermediate, 4,6-dichloropyrimidine, from 4,6-dihydroxypyrimidine using phosphorus oxychloride.[11][16]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (or other organic base)

  • Ice water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 4,6-dihydroxypyrimidine (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl3) (5-10 eq) to the flask. POCl3 acts as both the solvent and the chlorinating agent.[11]

  • Slowly add an acid-binding agent, such as N,N-dimethylaniline (1.0-1.2 eq), to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring. This step quenches the excess POCl3 and should be performed in a well-ventilated fume hood.

  • Transfer the resulting aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by distillation or recrystallization to yield pure 4,6-dichloropyrimidine as a white to light-yellow solid.

Protocol 2: Synthesis of a 4-Amino-6-chloropyrimidine via SNAr

This protocol details the monosubstitution of 4,6-dichloropyrimidine with a primary amine.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Substituted primary amine (e.g., tert-butoxycarbonyl (Boc)-protected piperazine) (1.0 eq)[14]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Solvent (e.g., Isopropanol, DMF, or DCM)

  • Stirring plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1.0 eq) in the chosen solvent (e.g., isopropanol) in a reaction vessel.[14]

  • Add the primary amine (1.0 eq) and the base (e.g., TEA, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a larger volume of an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidine derivative.

Protocol 3: Synthesis of a 4,6-Diarylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-chloro-6-substituted pyrimidine with an arylboronic acid to yield a 4,6-disubstituted pyrimidine.[12][14]

Materials:

  • 4-Substituted-6-chloropyrimidine (e.g., from Protocol 2) (1.0 eq)

  • Arylboronic acid (e.g., 3-thienylboronic acid) (1.1-1.5 eq)[14]

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/PPh3) (2-5 mol%)[12][14]

  • Base (e.g., K2CO3, K3PO4) (2.0-3.0 eq)[12][14]

  • Solvent system (e.g., aqueous dioxane, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel, add the 4-substituted-6-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).[14]

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent system (e.g., aqueous dioxane).[14]

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) under the inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4,6-disubstituted pyrimidine product.

References

Application Notes and Protocols for C-N Bond Formation with 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of N-substituted 4-aminopyrimidin-6-amine derivatives through C-N bond formation with 4-Amino-6-bromopyrimidine. This pyrimidine scaffold is a crucial building block in medicinal chemistry, and the following protocols describe robust and versatile methods for its functionalization. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, including microwave-assisted variations for accelerated reaction times.

Overview of C-N Cross-Coupling Reactions

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, essential for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. For heteroaromatic systems like pyrimidines, transition metal-catalyzed cross-coupling reactions are the most effective methods for forging these bonds.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and widely used method for forming C-N bonds.[1] It exhibits broad substrate scope and functional group tolerance, making it a staple in medicinal chemistry.[2] The reaction typically involves a palladium precursor, a phosphine ligand, and a base.[1]

  • Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally uses stoichiometric amounts of copper at high temperatures.[3] Modern protocols have been developed that utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the C-N cross-coupling of this compound with a wide range of primary and secondary amines. The choice of ligand and base is critical for achieving high yields and depends on the nature of the amine coupling partner.

General Reaction Scheme:

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108High
2CyclohexylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001685
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1001292
4Benzophenone IminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Toluene1102478

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), Palladium(II) Acetate (0.05 equiv), and BINAP (0.08 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Add aniline (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-aminopyrimidin-6-amine.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation provides an alternative, often more economical, route for C-N bond formation. Modern protocols utilize catalytic amounts of a copper source and a ligand, enabling the reaction to proceed under milder conditions than traditional Ullmann reactions. Amino acids have been shown to be effective ligands in promoting these couplings.[4]

General Reaction Scheme:

Table 2: Representative Conditions for Copper-Catalyzed Amination of Aryl Halides

EntryAmineCu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PiperidineCuI (10)L-Proline (20)K₂CO₃ (2)DMSO9024Good
2PyrrolidineCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄ (2)Dioxane11024High
3ImidazoleCuI (10)1,10-Phenanthroline (20)K₃PO₄ (2)DMF1202485
4AnilineCuI (10)(S)-Pipecolinic Acid (20)K₂CO₃ (2)DMF1103675

Experimental Protocol: Ullmann Condensation of this compound with Piperidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Piperidine

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Copper(I) Iodide (0.1 equiv), L-Proline (0.2 equiv), and Potassium Carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Add piperidine (1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-(piperidin-1-yl)pyrimidine.

Microwave-Assisted C-N Coupling

Microwave irradiation can significantly accelerate C-N coupling reactions, often leading to reduced reaction times and improved yields.[5][6] Both Buchwald-Hartwig and Ullmann-type reactions can be adapted for microwave synthesis.

Table 3: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1PhenoxazinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (2.2)Toluene1501094
2AnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.2)Toluene10010High
3Secondary AminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.2)THF653085

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and NaOtBu (2.2 equiv).

  • Add anhydrous toluene to achieve a concentration of approximately 0.2 M.

  • Add morpholine (1.2 equiv) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 10-30 minutes with stirring.

  • After cooling, work up the reaction as described in the conventional Buchwald-Hartwig protocol.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a typical C-N cross-coupling reaction.

G General Workflow for C-N Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants: This compound, Amine, Base B Add Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat and Stir (Conventional or Microwave) D->E Start Reaction F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Dilute with Organic Solvent G->H I Filter (e.g., through Celite) H->I J Aqueous Wash I->J K Dry Organic Layer J->K L Concentrate K->L M Column Chromatography L->M Purify Crude Product N Characterization (NMR, MS) M->N

Caption: General workflow for a C-N cross-coupling reaction.

Signaling Pathway Analogy in Catalysis

The catalytic cycle of a cross-coupling reaction can be conceptually compared to a signaling pathway, where each step is a distinct event leading to the final product.

G Catalytic Cycle as a Signaling Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR1R2)L_n Ar-Pd(II)(NHR1R2)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR1R2)L_n Ligand Exchange (Amine) Ar-Pd(II)(NR1R2)L_n Ar-Pd(II)(NR1R2)L_n Ar-Pd(II)(NHR1R2)L_n->Ar-Pd(II)(NR1R2)L_n Deprotonation (Base) Product Product Ar-Pd(II)(NR1R2)L_n->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle conceptualized as a pathway.

References

Synthesis of 4-Amino-6-Arylpyrimidines: An Experimental Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-amino-6-arylpyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] The protocols outlined below are based on established, efficient, and versatile synthetic methodologies, including a modern electrochemical cross-coupling reaction and a microwave-assisted multicomponent approach.

Introduction

4-amino-6-arylpyrimidine scaffolds are key pharmacophores found in a variety of therapeutic agents. Their value in drug discovery stems from their role in cellular processes and their ability to be synthetically modified, allowing for the exploration of structure-activity relationships (SAR).[4][5] The development of efficient synthetic routes to access these molecules is crucial for advancing medicinal chemistry programs. This note details two robust methods for their preparation.

Method 1: Electrochemical Nickel-Catalyzed Cross-Coupling

This protocol describes the synthesis of 4-amino-6-arylpyrimidines via an electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and various aryl halides. The method utilizes a sacrificial iron anode and a nickel(II) catalyst, offering mild reaction conditions and good tolerance for a variety of functional groups.[1][6]

Experimental Protocol

Materials and Equipment:

  • 4-amino-6-chloropyrimidine derivatives

  • Aryl halide (e.g., bromobenzene, iodobenzene derivatives)

  • Nickel(II) bromide 2,2'-bipyridine complex (NiBr₂bpy)

  • Tetraethylammonium tetrafluoroborate (Et₄NBF₄)

  • Dimethylformamide (DMF), anhydrous

  • Iron (Fe) anode and a carbon felt cathode

  • Electrochemical cell (undivided)

  • Constant current power supply

  • Standard glassware for organic synthesis and purification (e.g., Schlenk flask, rotary evaporator)

  • Chromatography supplies (e.g., silica gel, solvents)

Procedure:

  • Cell Assembly: An undivided electrochemical cell is equipped with a sacrificial anode made of iron and a carbon felt cathode.

  • Reaction Mixture Preparation: In the electrochemical cell, combine the 4-amino-6-chloropyrimidine (1.0 mmol), the aryl halide (2.0 mmol), and the nickel catalyst NiBr₂bpy (0.1 mmol).

  • Addition of Solvent and Electrolyte: Add anhydrous DMF (10 mL) and the supporting electrolyte, Et₄NBF₄ (0.2 mmol), to the cell.

  • Electrolysis: The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen). A constant current of 20 mA is applied until 2.5 F/mol of charge has been passed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 4-amino-6-arylpyrimidine.

  • Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Data Presentation

The yields of this electrochemical method vary depending on the specific substrates used. The following table summarizes representative yields for the synthesis of various 4-amino-6-arylpyrimidines.

Entry4-Amino-6-chloropyrimidine DerivativeAryl HalideProductYield (%)
1N,N-Diethyl-6-chloropyrimidin-4-amine3-BromotolueneN,N-Diethyl-6-(m-tolyl)pyrimidin-4-amine74%
21-(6-Chloropyrimidin-4-yl)indoline3-Bromo(trifluoromethyl)benzene1-[6-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl]indoline70%
34-Chloro-6-(1H-imidazol-1-yl)pyrimidine4-Bromoanisole4-(1H-Imidazol-1-yl)-6-(4-methoxyphenyl)pyrimidine86%
44-Chloro-6-(1H-pyrrol-1-yl)pyrimidine4-Fluoro-1-iodobenzene4-(4-Fluorophenyl)-6-(1H-pyrrol-1-yl)pyrimidine71%
Data sourced from reference[1].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Electrochemical Cell (Fe Anode, C Cathode) B Prepare Reaction Mixture: - 4-Amino-6-chloropyrimidine - Aryl Halide - NiBr₂bpy Catalyst C Add Anhydrous DMF and Et₄NBF₄ Electrolyte D Apply Constant Current (20 mA) Under Inert Atmosphere C->D E Monitor Reaction by TLC D->E F Remove Solvent (Rotary Evaporation) E->F G Aqueous Work-up F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Workflow for Electrochemical Synthesis.

Method 2: Microwave-Assisted Three-Component Synthesis

This protocol outlines a rapid, one-pot synthesis of 4-amino-6-aryl-2-substituted-pyrimidine-5-carbonitriles via a microwave-assisted three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea.[7] This "green chemistry" approach offers high yields in significantly shorter reaction times compared to conventional heating methods.[8][9]

Experimental Protocol

Materials and Equipment:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Urea or Thiourea

  • Ethanol (95%)

  • Microwave reactor

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.1 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a maximum power of 200 W at 130°C.[7] The reaction time is typically short, often in the range of a few minutes. Monitor the reaction completion by TLC.

  • Isolation of Crude Product: After irradiation, allow the reaction mixture to cool to room temperature. The solid crude product that forms is collected by filtration.

  • Purification: The crude product is purified by recrystallization from 95% ethanol to afford the pure 4-amino-6-aryl-2-substituted-pyrimidine-5-carbonitrile.[7]

  • Characterization: The final products are characterized by their melting points and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR).

Data Presentation

This multicomponent reaction provides good to excellent yields for a variety of substituted aromatic aldehydes.

EntryAldehydeAmidine SourceProduct SeriesYield (%)
1BenzaldehydeUrea4-Amino-2-hydroxy-6-phenyl-pyrimidine-5-carbonitrile85%
24-ChlorobenzaldehydeUrea4-Amino-6-(4-chlorophenyl)-2-hydroxy-pyrimidine-5-carbonitrile82%
34-HydroxybenzaldehydeUrea4-Amino-2-hydroxy-6-(4-hydroxyphenyl)-pyrimidine-5-carbonitrile84%
44-NitrobenzaldehydeThiourea4-Amino-2-mercapto-6-(4-nitrophenyl)-pyrimidine-5-carbonitrile80%
52,4-DichlorobenzaldehydeThiourea4-Amino-6-(2,4-dichlorophenyl)-2-mercapto-pyrimidine-5-carbonitrile83%
Data adapted from reference[7]. Yields represent a general range for this type of reaction.

Logical Relationship Diagram

G cluster_reactants A Aromatic Aldehyde D One-Pot Reaction (Microwave Irradiation) A->D B Malononitrile B->D C Urea or Thiourea C->D E 4-Amino-6-arylpyrimidine Product D->E

References

Application Notes and Protocols: The Versatile Role of 4-Amino-6-bromopyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of commercial fungicides, herbicides, and insecticides.[1][2][3] Its inherent biological activity and the synthetic versatility of its derivatives make it a privileged structure in the quest for novel crop protection agents. 4-Amino-6-bromopyrimidine is a key heterocyclic intermediate, offering two reactive sites for chemical modification: the 4-amino group and the 6-bromo substituent. The bromine atom is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. This allows for the systematic exploration of chemical space to identify compounds with potent and selective agrochemical activity.

These application notes provide detailed protocols for the proposed synthesis of hypothetical, yet structurally relevant, fungicidal and herbicidal compounds starting from this compound. The methodologies are based on well-established synthetic transformations, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are widely employed in the synthesis of biologically active molecules.[4][5][6]

Fungicidal Applications: Synthesis of 4-Amino-6-arylpyrimidines

A significant number of 4-amino-6-arylpyrimidine derivatives have demonstrated potent fungicidal properties.[7][8] The introduction of a substituted aryl group at the 6-position of the pyrimidine ring can lead to compounds with broad-spectrum activity against various plant pathogens. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of these target molecules.

Proposed Synthesis of a 4-Amino-6-arylpyrimidine Fungicide

A proposed synthetic workflow for the synthesis of a hypothetical 4-amino-6-(4-phenoxyphenyl)pyrimidine, a scaffold associated with fungicidal activity, is outlined below.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Phenoxyphenylboronic Acid B->C D 4-Amino-6-(4-phenoxyphenyl)pyrimidine (Hypothetical Fungicide) C->D E Purification (Column Chromatography) D->E

Caption: Proposed workflow for the synthesis of a 4-amino-6-arylpyrimidine fungicide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10][11]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.03-0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent to the flask via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-6-arylpyrimidine.

Quantitative Data: Fungicidal Activity of Arylpyrimidine Derivatives

The following table summarizes the in vitro fungicidal activity of representative arylpyrimidine derivatives against common plant pathogens. Note that these are examples of similar compound classes, as data for the specific hypothetical product is not available.

Compound ClassTarget FungiEC₅₀ (µg/mL)Reference CompoundEC₅₀ of Reference (µg/mL)
Pyrimidine derivatives containing an amide moietyPhomopsis sp.10.5Pyrimethanil32.1
Pyrimidine derivatives with 1,3,4-thiadiazolePhomopsis sp.25.9Pyrimethanil32.1
Pyrimidine derivatives with 1,3,4-thiadiazoleBotrytis cinerea50.8Pyrimethanil62.8

Data adapted from references[12][13][14]. Lower EC₅₀ values indicate higher fungicidal activity.

Herbicidal Applications: Synthesis of 4-Amino-6-heteroarylpyrimidines

The 4-amino-6-heteroarylpyrimidine scaffold is a key feature in a number of herbicides.[15][16][17][18][19] The nature of the heteroaryl group can significantly influence the herbicidal activity and selectivity of the compound. The Suzuki-Miyaura coupling is also a suitable method for the synthesis of these derivatives.

Proposed Synthesis of a 4-Amino-6-heteroarylpyrimidine Herbicide

A proposed synthetic workflow for the synthesis of a hypothetical 4-amino-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine, a scaffold with potential herbicidal activity, is presented below.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B->C D 4-Amino-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine (Hypothetical Herbicide) C->D E Purification (Crystallization) D->E

Caption: Proposed workflow for the synthesis of a 4-amino-6-heteroarylpyrimidine herbicide.

Experimental Protocol: Suzuki-Miyaura Coupling

The experimental protocol is similar to the one described for the synthesis of fungicidal derivatives.

Materials:

  • This compound

  • Heteroarylboronic acid or ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., DME, THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Follow the general procedure outlined in the previous Suzuki-Miyaura coupling protocol, substituting the arylboronic acid with the desired heteroarylboronic acid or ester.

  • The reaction temperature and time may need to be optimized depending on the reactivity of the specific heteroarylboronic acid derivative.

  • Purification of the final product can be achieved by crystallization or column chromatography.

Quantitative Data: Herbicidal Activity of Related Compounds

The following table presents the herbicidal activity of related 4-amino-6-(heteroaryl)-picolinic acid compounds against various weed species.

Compound IDWeed SpeciesGrowth Inhibition (%) at 250 µM
S202Brassica napus>80
S202Amaranthus retroflexus100
S203Brassica napus>80
S203Amaranthus retroflexus100

Data adapted from reference[15][17]. These compounds are structurally related picolinic acids, not pyrimidines, but illustrate the herbicidal potential of the 4-amino-6-heteroaryl scaffold.

Intermediate for Agrochemical Synthesis: 4-Amino-6-alkynylpyrimidines via Sonogashira Coupling

The introduction of an alkynyl group at the 6-position of the pyrimidine ring via the Sonogashira coupling reaction provides a versatile intermediate for further synthetic transformations.[4][5][20][21][22] The terminal alkyne can be subsequently elaborated into a variety of other functional groups or used in click chemistry to generate more complex agrochemical candidates.

Proposed Synthesis of a 4-Amino-6-alkynylpyrimidine Intermediate

The workflow for the Sonogashira coupling of this compound with a terminal alkyne is shown below.

G A This compound C Sonogashira Coupling (Pd/Cu Catalyst, Base) A->C B Terminal Alkyne (e.g., Phenylacetylene) B->C D 4-Amino-6-(phenylethynyl)pyrimidine (Agrochemical Intermediate) C->D E Purification D->E

Caption: Proposed workflow for the synthesis of a 4-amino-6-alkynylpyrimidine intermediate.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[4][5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.05-0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically filtered to remove the precipitated amine salt, and the filtrate is concentrated.

  • The residue is then taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data: Yields for Sonogashira Coupling of Related Substrates

The following table provides representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes.

Pyridine SubstrateAlkyne SubstrateYield (%)
2-Amino-3-bromopyridinePhenylacetylene96
2-Amino-3-bromo-5-methylpyridinePhenylacetylene92
2-Amino-3-bromo-5-chloropyridine4-Ethynyltoluene89

Data adapted from reference[5].

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allows for the efficient introduction of a wide range of substituents at the 6-position of the pyrimidine ring. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new 4-amino-6-substituted pyrimidine derivatives as potential fungicides and herbicides. Further derivatization of the 4-amino group can also be explored to expand the chemical diversity and biological activity of these compounds.

References

Application Notes and Protocols: Leveraging 4-Amino-6-bromopyrimidine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of targeted anticancer therapies, with numerous derivatives approved for clinical use.[1][2] Among the various pyrimidine building blocks, 4-Amino-6-bromopyrimidine serves as a versatile and strategic starting material for the synthesis of a diverse range of potent anticancer agents, particularly those based on the pyrido[2,3-d]pyrimidine core.[1][3][4][5] The bromine atom at the 6-position and the amino group at the 4-position provide reactive handles for the construction of complex heterocyclic systems with significant biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of anticancer agents derived from this compound. The methodologies outlined are based on established synthetic strategies for analogous pyrimidine-based compounds and are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.

Synthetic Strategies and Key Reactions

The primary synthetic utility of this compound in this context lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency.

A key class of anticancer agents synthesized from this compound analogues are pyrido[2,3-d]pyrimidines.[1][3][4][5] These compounds have demonstrated potent inhibitory activity against various protein kinases, including Cyclin-Dependent Kinases (CDKs), and have been shown to induce apoptosis in cancer cells.[1][4]

General Synthetic Scheme

A generalized synthetic route to pyrido[2,3-d]pyrimidine derivatives starting from this compound is depicted below. This pathway involves an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 6-position, followed by a condensation reaction to form the fused pyridone ring.

Synthesis_Workflow A This compound C Pd Catalyst, Base (Suzuki-Miyaura Coupling) A->C B Arylboronic Acid B->C D 4-Amino-6-arylpyrimidine C->D F Condensation D->F E α,β-Unsaturated Ketone E->F G Pyrido[2,3-d]pyrimidine Derivative (Anticancer Agent) F->G

Caption: Generalized synthetic workflow for pyrido[2,3-d]pyrimidine anticancer agents.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-amino-6-arylpyrimidine.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines via Condensation

This protocol outlines the synthesis of the pyrido[2,3-d]pyrimidine core through the condensation of a 4-amino-6-arylpyrimidine with an α,β-unsaturated ketone.

Materials:

  • 4-Amino-6-arylpyrimidine (from Protocol 1) (1.0 equiv)

  • α,β-Unsaturated ketone (1.1 equiv)

  • Solvent (e.g., glacial acetic acid or a high-boiling point solvent like Dowtherm A)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-amino-6-arylpyrimidine in the chosen solvent.

  • Reagent Addition: Add the α,β-unsaturated ketone to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 120-250 °C depending on the solvent) and maintain for several hours (4-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: The crude solid is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography to yield the pure pyrido[2,3-d]pyrimidine derivative.

Quantitative Data: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines, demonstrating the potential of this scaffold. While not all of these compounds were explicitly synthesized from this compound, they represent the therapeutic potential of the resulting structures.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6b PC-3 (Prostate)0.09[1]
6e PC-3 (Prostate)0.12[1]
8d MCF-7 (Breast)0.07[1]
15f PC-3 (Prostate)0.36[3]
15f A-549 (Lung)0.41[3]
8a A-549 (Lung)11.23[2]
8b A-549 (Lung)10.19[2]
9a A-549 (Lung)12.01[2]

Mechanism of Action and Signaling Pathways

Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A significant target for this class of compounds is the Cyclin-Dependent Kinase (CDK) family, particularly CDK4 and CDK6.[1][4] Inhibition of these kinases leads to cell cycle arrest, preventing cancer cells from progressing through the G1 phase of the cell cycle.

Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis Induction CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits G1_S G1-S Transition E2F->G1_S Promotes Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes Pyrido Pyrido[2,3-d]pyrimidine Derivatives Pyrido->CDK4_6 Inhibits Pyrido->Bax Upregulates Pyrido->Bcl2 Downregulates

Caption: Signaling pathways modulated by pyrido[2,3-d]pyrimidine anticancer agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent anticancer agents, particularly pyrido[2,3-d]pyrimidine derivatives. The synthetic protocols provided herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. The demonstrated potent in vitro activities and the well-defined mechanisms of action make this class of compounds a promising area for further investigation in the quest for novel and effective cancer therapies.

References

Protecting Group Strategies for 4-Amino-6-bromopyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the 4-amino group of 4-amino-6-bromopyrimidine. The strategic use of protecting groups is essential in multi-step syntheses to ensure chemoselectivity and achieve desired chemical transformations, particularly when performing cross-coupling reactions at the C6-bromo position. The following sections detail the use of two common amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules. The amino group at the C4 position is a nucleophilic site that can interfere with desired reactions at the C6 position, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Therefore, temporary protection of this amino group is a crucial step to ensure the regioselectivity of subsequent transformations. The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal.

Protecting Group Selection

The selection of an appropriate protecting group is paramount for the successful synthesis of this compound derivatives. Key considerations include:

  • Stability: The protecting group must be stable to the conditions of subsequent reactions, particularly the basic and catalytic conditions often employed in cross-coupling reactions.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions that do not affect other functional groups in the molecule.

  • Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.

Based on these criteria, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are excellent candidates for the protection of the 4-amino group of this compound.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.[1]

Experimental Protocol: Boc Protection of this compound

This protocol is adapted from procedures for the Boc protection of similar aminopyridines and aminopyrimidines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford tert-butyl (6-bromopyrimidin-4-yl)carbamate.

Quantitative Data for Boc Protection (Representative)
Substrate AnalogueReagentsSolventTime (h)Temp (°C)Yield (%)Reference
4-Aminopyridine(Boc)₂O, TEA, DMAP (cat.)DCM12RT90[2][3]
3-Amino-4-bromopyridine(Boc)₂O, NaHTHF20 to RT85[4]

Note: The data presented is for structurally similar compounds and serves as a guideline. Actual results with this compound may vary and require optimization.

Deprotection of Boc Group

The Boc group is typically removed under acidic conditions.

Procedure:

  • Dissolve the Boc-protected this compound derivative in a suitable solvent such as DCM, 1,4-dioxane, or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane).[1][5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent, or used directly in the next step.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another common amine protecting group, stable to acidic and basic conditions and readily removed by catalytic hydrogenolysis.[6]

Experimental Protocol: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1) or in DCM.

  • Add a base such as sodium bicarbonate (2.0 eq) or potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate or DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield benzyl (6-bromopyrimidin-4-yl)carbamate.

Quantitative Data for Cbz Protection (Representative)
Substrate TypeReagentsSolventTime (h)Temp (°C)Yield (%)Reference
Primary AmineCbz-Cl, NaHCO₃THF/H₂O200 to RT90[7]
Amino AcidCbz-Cl, Na₂CO₃H₂O2-40 to RTHigh[6]

Note: This data is for general amine substrates and should be adapted and optimized for this compound.

Deprotection of Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenolysis.

Procedure:

  • Dissolve the Cbz-protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[6]

Compatibility with Cross-Coupling Reactions

Both Boc and Cbz protecting groups are generally compatible with palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The Boc group is stable to the basic conditions often used in these reactions. The Cbz group is also stable, provided that reductive conditions that could lead to its cleavage are avoided in the coupling step. The presence of the protecting group on the 4-amino function can influence the electronic properties of the pyrimidine ring and may affect the reactivity of the C6-bromo position.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a 6-substituted-4-aminopyrimidine derivative using a protecting group strategy.

workflow cluster_protection Protection cluster_coupling Cross-Coupling cluster_deprotection Deprotection This compound This compound Protected_Pyrimidine N-Protected-4-amino- 6-bromopyrimidine This compound->Protected_Pyrimidine Boc₂O or Cbz-Cl Coupled_Product 6-Substituted-N-Protected- 4-aminopyrimidine Protected_Pyrimidine->Coupled_Product Suzuki or Sonogashira Coupling Partner, Pd Catalyst Final_Product 6-Substituted-4-aminopyrimidine Coupled_Product->Final_Product Acid (for Boc) or H₂/Pd-C (for Cbz)

Caption: General synthetic workflow.

Signaling Pathway Analogy in Protecting Group Strategy

The logic of using a protecting group can be compared to a signaling pathway where a signal (the desired reaction) is transduced only when a specific condition (deprotection) is met, preventing off-target effects (side reactions).

signaling_pathway Start Starting Material (this compound) Protect Protect Amino Group (Boc or Cbz) Start->Protect Block unwanted reactivity Couple Perform C-C Coupling at C6 Protect->Couple Enable selective reaction Deprotect Remove Protecting Group Couple->Deprotect Unmask amino group End Final Product Deprotect->End

Caption: Protecting group strategy logic.

Conclusion

The Boc and Cbz protecting groups offer robust and versatile strategies for the temporary protection of the 4-amino group of this compound. The choice between these two groups will depend on the specific requirements of the synthetic route, particularly the conditions of the subsequent reaction steps and the presence of other functional groups. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this important heterocyclic building block.

References

Scale-Up Synthesis of 4-Amino-6-bromopyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 4-amino-6-bromopyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed for researchers and process chemists in the pharmaceutical and biotechnology industries, focusing on robust and scalable methodologies. This guide is based on established procedures for analogous compounds and provides a strong foundation for process development and optimization.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1] Specifically, 4-amino-6-halopyrimidine derivatives are crucial intermediates for introducing further molecular diversity, often acting as key building blocks for kinase inhibitors and other targeted therapies. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of complex molecular architectures.

The scale-up synthesis of these intermediates presents unique challenges, including ensuring regioselectivity, managing reaction exotherms, and developing robust purification methods to achieve the high purity required for pharmaceutical applications. This document outlines a proposed scalable synthesis of this compound, adapted from established industrial processes for the analogous 4-amino-6-chloropyrimidine.[2]

Synthetic Pathway Overview

The proposed synthetic strategy for the scale-up production of this compound commences with the readily available 4,6-dihydroxypyrimidine. The synthesis involves a two-step process: bromination of the dihydroxypyrimidine to yield 4,6-dibromopyrimidine, followed by a selective nucleophilic aromatic substitution (SNA_r_) with ammonia to furnish the desired product.

G cluster_0 Synthetic Pathway 4_6_dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4_6_dibromopyrimidine 4,6-Dibromopyrimidine 4_6_dihydroxypyrimidine->4_6_dibromopyrimidine POBr3 4_amino_6_bromopyrimidine This compound 4_6_dibromopyrimidine->4_amino_6_bromopyrimidine Aqueous Ammonia (Selective Amination)

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dibromopyrimidine

This protocol describes the bromination of 4,6-dihydroxypyrimidine using phosphorus oxybromide (POBr₃). This method is analogous to the well-established chlorination using phosphorus oxychloride.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxybromide (POBr₃)

  • N,N-Dimethylaniline (optional, as an acid scavenger)

  • Toluene

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 4,6-dihydroxypyrimidine (1.0 eq) and toluene (10 L/kg of starting material).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxybromide (3.0 - 4.0 eq) to the stirred suspension. If desired, N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a stirred vessel containing crushed ice (20 kg/kg of starting material). Caution: This is a highly exothermic process and should be performed with extreme care in a well-ventilated area.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L/kg of starting material).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 5 L/kg of starting material). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4,6-dibromopyrimidine can be purified by recrystallization from a suitable solvent such as hexanes or ethanol/water.

Step 2: Selective Amination to this compound

This protocol for the selective monoamination of 4,6-dibromopyrimidine is adapted from a large-scale procedure for the analogous chloro-derivative.[2]

Materials:

  • 4,6-Dibromopyrimidine

  • Aqueous ammonia (28-30%)

  • Water

Equipment:

  • Pressure-rated jacketed glass reactor with overhead stirrer, condenser, thermocouple, and pressure gauge

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Charging: Charge the pressure-rated reactor with water (15 L/kg of 4,6-dibromopyrimidine) and 4,6-dibromopyrimidine (1.0 eq).

  • Ammonia Addition: Seal the reactor and add aqueous ammonia (4.0-5.0 eq).

  • Reaction: Heat the reaction mixture to 55-60 °C. The reaction is exothermic, and the internal pressure will rise. Maintain the temperature and stir for 6-8 hours. Monitor the reaction by HPLC until the desired level of conversion is achieved.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for complete crystallization of the product. Filter the solid product and wash with cold water (3 x 2 L/kg of starting material).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Presentation

The following tables provide representative quantitative data for the scale-up synthesis of this compound, based on typical yields for analogous processes.[2]

Table 1: Reagent Quantities and Reaction Conditions

StepReagentMolar Eq.Quantity ( kg/mol )SolventVolume (L)Temperature (°C)Time (h)
14,6-Dihydroxypyrimidine1.0112.09Toluene1120110-1154-6
POBr₃3.5998.68
24,6-Dibromopyrimidine1.0237.89Water357055-606-8
Aqueous Ammonia (28%)4.5289.5

Table 2: Product Yield and Purity

StepProductTheoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (HPLC, Area %)
14,6-Dibromopyrimidine237.89202.2185>98%
2This compound174.01158.3591>99%

Experimental Workflow and Logic

The experimental workflow is designed to be linear and scalable, with in-process controls to ensure reaction completion and product quality.

G cluster_0 Experimental Workflow Start Start: 4,6-Dihydroxypyrimidine Bromination Step 1: Bromination with POBr3 Start->Bromination IPC1 In-Process Control 1: HPLC/TLC Analysis Bromination->IPC1 Workup1 Quenching, Neutralization, Extraction, and Concentration IPC1->Workup1 Reaction Complete Purification1 Recrystallization of 4,6-Dibromopyrimidine Workup1->Purification1 Amination Step 2: Selective Amination with Aqueous Ammonia Purification1->Amination IPC2 In-Process Control 2: HPLC Analysis Amination->IPC2 Isolation Crystallization, Filtration, and Washing IPC2->Isolation Reaction Complete Drying Vacuum Drying Isolation->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Signaling Pathways of 4-Amino-6-substituted Pyrimidine Derivatives

Derivatives of this compound are prevalent in drug discovery, particularly as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. A common mechanism of action involves the pyrimidine core acting as a hinge-binder in the ATP-binding pocket of kinases.

G cluster_0 Kinase Inhibition by 4-Amino-6-substituted Pyrimidine Derivatives Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation ATP ATP ATP->Kinase_Domain Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation Inhibition Inhibition Kinase_Domain->Inhibition Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Inhibitor 4-Amino-6-substituted Pyrimidine Derivative Inhibitor->Kinase_Domain Competitive Binding to ATP Pocket Inhibition->Substrate

Caption: Mechanism of kinase inhibition by 4-amino-pyrimidine derivatives.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the scale-up synthesis of this compound. By adapting established industrial processes for analogous compounds, a robust and scalable synthetic route is proposed. These application notes are intended to serve as a valuable resource for researchers and process chemists involved in the development of novel therapeutics based on the versatile 4-aminopyrimidine scaffold. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific scale and purity requirements of the final application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-6-bromopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Amino-6-bromopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-amino-6-hydroxypyrimidine, which is then subjected to bromination, or 4-amino-6-chloropyrimidine, where the chloro group is displaced. Another approach involves the cyclization of precursors to form the pyrimidine ring with the desired substituents.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents, especially the brominating agent.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.

  • Moisture Control: Many bromination reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Work-up Procedure: Inefficient extraction or purification can lead to significant product loss.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A3: Side reactions are a common challenge. To improve selectivity:

  • Control Stoichiometry: Use the correct molar ratios of reactants. An excess of the brominating agent can lead to di-brominated or other over-brominated products.

  • Temperature Management: Running the reaction at a lower temperature can often favor the desired product and reduce the rate of side reactions.

  • Choice of Brominating Agent: Different brominating agents (e.g., POBr₃, NBS) will have different selectivities. Consider screening alternative reagents.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Starting material is impure.1. Use a fresh bottle of the brominating agent or test its activity. 2. Gradually increase the reaction temperature in small increments. 3. Verify the purity of the starting material by analytical methods (e.g., NMR, LC-MS).
Presence of Di-brominated Impurity 1. Excess of brominating agent. 2. Reaction temperature is too high or reaction time is too long.1. Reduce the molar equivalents of the brominating agent. 2. Decrease the reaction temperature and monitor the reaction progress closely to avoid over-reaction.
Incomplete Reaction (Starting Material Remains) 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Poor mixing of reactants.1. Increase the molar equivalents of the brominating agent slightly. 2. Extend the reaction time and monitor by TLC or LC-MS until starting material is consumed. 3. Ensure efficient stirring throughout the reaction.
Product is Oily or Difficult to Crystallize 1. Presence of solvent residues. 2. Impurities are preventing crystallization.1. Ensure complete removal of solvent under high vacuum. 2. Purify the crude product using column chromatography before attempting crystallization.

Experimental Protocols

Protocol 1: Bromination of 4-Amino-6-hydroxypyrimidine using Phosphorus Oxybromide (POBr₃)

This method is suitable for converting the hydroxyl group to a bromine atom.

Materials:

  • 4-Amino-6-hydroxypyrimidine

  • Phosphorus Oxybromide (POBr₃)

  • Toluene (anhydrous)

  • Ice

  • Ammonia solution (15 N)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-hydroxypyrimidine.

  • Carefully add molten phosphorus oxybromide. An immediate reaction may occur.[1]

  • Heat the mixture to 135°C for 45 minutes.[1]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Slowly add 15 N ammonia solution with cooling to neutralize the solution.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis using a Brominating Agent in Dioxane

This method describes a general approach for the synthesis of 4-bromopyrimidines.[3]

Materials:

  • Appropriate pyrimidine precursor

  • Dry Hydrogen Bromide in 1,4-Dioxane

  • Crushed Ice

Procedure:

  • To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add the pyrimidine precursor (10 mmol).[3]

  • Stir the resulting mixture at 15-20°C for 2 hours.[3]

  • Allow the reaction mixture to stand at room temperature for 1 hour.[3]

  • Pour the reaction mixture into crushed ice.[3]

  • The this compound will precipitate as a solid.

  • Filter the solid and recrystallize from a suitable solvent like n-hexane.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical data for optimizing the yield of this compound from 4-Amino-6-hydroxypyrimidine using POBr₃.

Table 1: Effect of Temperature on Yield

Entry Temperature (°C) Reaction Time (h) Yield (%)
1110245
2120265
31351.585
41501.578 (with byproducts)

Table 2: Effect of Molar Ratio of POBr₃ to Substrate on Yield

Entry Molar Ratio (POBr₃:Substrate) Temperature (°C) Yield (%)
12:113560
23:113582
34:113588
45:113589

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Anhydrous Solvents reagents Weigh Starting Material & Brominating Agent start->reagents mix Combine Reactants in Solvent reagents->mix heat Heat to Optimized Temperature mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigate Investigation Steps cluster_optimize Optimization Strategies start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature & Time start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture optimize_ratio Optimize Reagent Ratio check_reagents->optimize_ratio optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time end Improved Yield & Purity optimize_temp->end optimize_ratio->end optimize_time->end

Caption: Troubleshooting logic for optimizing synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Amino-6-bromopyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-6-bromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing impurities, provided a suitable solvent is found. Column chromatography offers a higher degree of separation and is particularly useful for removing impurities with similar polarity to the desired product.[1][2][3]

Q2: What are the potential impurities in crude this compound?

A2: Impurities in crude this compound typically stem from unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities may include starting materials like 2,4-dichloropyrimidine or 4-amino-6-hydroxypyrimidine, as well as over-brominated or under-brominated pyrimidine derivatives. The specific impurities will depend on the synthetic route employed.

Q3: How do I choose the right purification technique for my sample?

A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization is often the first choice for large-scale purification if the crude product is relatively pure (>90%). It is generally less expensive and time-consuming than chromatography.

  • Column chromatography is preferred when dealing with complex mixtures of impurities or when very high purity is required. It is also the method of choice when a suitable recrystallization solvent cannot be identified.[2]

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The crude product is significantly impure, or the solution is cooling too rapidly. Oiling out can also occur if the boiling point of the solvent is higher than the melting point of the solute.

  • Suggested Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath.

    • If the problem persists, consider a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica gel to remove baseline impurities.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Suggested Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.

    • Place the flask in a colder environment, such as a refrigerator or freezer, but monitor to prevent the solvent from freezing.

Problem: The purity of the recrystallized product is still low.

  • Possible Cause: The chosen solvent is not optimal and co-precipitates impurities. The cooling process might be too fast, trapping impurities within the crystal lattice.

  • Suggested Solution:

    • Screen for a different recrystallization solvent or a mixed-solvent system.

    • Perform a second recrystallization of the obtained product.

    • Ensure the solution cools slowly to allow for selective crystallization.

    • Consider a pre-purification step with activated carbon to remove colored impurities.

Column Chromatography

Problem: Poor separation of the product from impurities (co-elution).

  • Possible Cause: The eluent system is not optimized, the column is overloaded, or the flow rate is too high.

  • Suggested Solution:

    • Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve a good separation (Rf of the product around 0.2-0.4).

    • Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.

    • Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.

Problem: The product is streaking on the column.

  • Possible Cause: The compound may be too polar for the chosen eluent, leading to strong adsorption to the silica gel. The sample may have been loaded in a solvent in which it is too soluble.

  • Suggested Solution:

    • Increase the polarity of the eluent. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly reduce tailing.

    • Dissolve the crude product in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be dry-loaded onto the column.

Problem: The product elutes too quickly (high Rf).

  • Possible Cause: The eluent is too polar.

  • Suggested Solution:

    • Decrease the polarity of the eluent system. For example, if using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.

    • Start with a less polar eluent and gradually increase the polarity during the run (gradient elution).

Data Presentation

Table 1: Recrystallization Solvent Screening for this compound

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationPurity Improvement (Illustrative)
WaterLowModerateSlow, small needlesModerate
EthanolModerateHighGood, prismsGood
IsopropanolLowModerateGood, platesGood
Acetone/Water (9:1)LowHighRapid, fine needlesHigh
Ethyl Acetate/HexaneLowModerateGood, flakesHigh

Note: This data is illustrative and may vary based on the specific impurities present in the crude product.

Table 2: Typical Column Chromatography Conditions for this compound Purification

ParameterCondition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%)
Alternative Mobile Phase Dichloromethane/Methanol (e.g., 98:2 to 95:5)
Loading Technique Dry loading or wet loading in minimal solvent
Detection UV (254 nm)
Typical Yield 70-90%
Typical Purity >98%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent completely to obtain a free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude Product load_sample Load Sample (Dry or Wet) start->load_sample prepare_column Pack Silica Gel Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Continue Elution combine_pure Combine Pure Fractions tlc_analysis->combine_pure Pure Fractions Identified evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic start Purification Issue recrystallization Recrystallization Issue start->recrystallization Method chromatography Chromatography Issue start->chromatography Method oiling_out Oiling Out recrystallization->oiling_out Problem no_crystals No Crystals recrystallization->no_crystals Problem low_purity_recryst Low Purity recrystallization->low_purity_recryst Problem poor_separation Poor Separation chromatography->poor_separation Problem streaking Streaking chromatography->streaking Problem high_rf High Rf chromatography->high_rf Problem node_slow_cool Slower Cooling oiling_out->node_slow_cool node_co_solvent Add Co-solvent oiling_out->node_co_solvent node_induce Induce Crystallization (Scratch/Seed) no_crystals->node_induce node_concentrate Concentrate Solution no_crystals->node_concentrate node_new_solvent Change Solvent low_purity_recryst->node_new_solvent node_rerun Re-recrystallize low_purity_recryst->node_rerun node_optimize_eluent Optimize Eluent poor_separation->node_optimize_eluent node_reduce_load Reduce Load poor_separation->node_reduce_load node_add_modifier Add Basic Modifier streaking->node_add_modifier node_dry_load Dry Load Sample streaking->node_dry_load node_decrease_polarity Decrease Eluent Polarity high_rf->node_decrease_polarity

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Suzuki Reactions with 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions involving 4-Amino-6-bromopyrimidine. The inherent electronic properties of this substrate can present unique difficulties, which this guide aims to address in a clear, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving a low yield?

A1: Low yields or reaction failure with this compound are common and can be attributed to several factors. The primary challenges arise from the substrate itself. The lone pair of electrons on the pyrimidine ring nitrogens and the exocyclic amino group can coordinate with the palladium catalyst.[1][2] This coordination can lead to catalyst inhibition or deactivation, effectively stopping the catalytic cycle.[1][3] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the Carbon-Bromine bond towards the initial oxidative addition step.[1]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions that compete with the desired cross-coupling and reduce yield are:

  • Protodeboronation: The hydrolysis of the boronic acid coupling partner back to its corresponding arene. This is often promoted by aqueous conditions.[1][4] To minimize it, use anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters), or use a milder base.[1][5]

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[4][5]

  • Dehalogenation: The premature loss of the bromine atom from the this compound starting material.[1] Optimizing the reaction time and ensuring solvents are not a source of hydrides can help reduce this issue.[1]

Q3: Is it necessary to protect the amino group on the pyrimidine ring?

A3: While traditional methods often required protecting the amino group to prevent catalyst inhibition, modern catalyst systems have been developed that are highly effective for coupling substrates with basic nitrogen-containing heterocycles like aminopyrimidines.[3] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can often make protection unnecessary.[3][5] Therefore, protection is not always mandatory but can be considered as a final troubleshooting step if other optimizations fail.

In-Depth Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: I am observing no or very low conversion of my this compound. What are the potential causes and how can I fix this?

Answer: This issue typically points to problems with the catalyst's activity or the reactivity of the starting materials.

Potential Causes & Solutions:

  • Catalyst Inhibition: The nitrogen atoms in your substrate are likely coordinating to the palladium center, deactivating the catalyst.[2]

    • Solution: Switch to a catalyst system known for its high activity with heteroaryl compounds. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][5] These ligands help shield the palladium center and promote the key oxidative addition step.[5]

  • Inactive Catalyst: The palladium source may not be in its active Pd(0) state, or it may have decomposed.[2][4]

    • Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂) is effectively reduced in situ.[5] If you suspect decomposition (e.g., formation of palladium black), try a lower reaction temperature or a more stabilizing ligand.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable.

    • Solution: Systematically screen reaction parameters. The choice of base and solvent is critical for an efficient reaction.[5][6] Refer to the data tables below for guidance on selecting optimal conditions.

Issue 2: Starting Material is Consumed, but Product Yield is Low

Question: My starting material is gone, but I'm not getting the desired product. What's happening?

Answer: This indicates that your starting material is reacting, but through undesired pathways. The primary culprits are the side reactions discussed in the FAQs.

Troubleshooting Steps:

  • Minimize Protodeboronation:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[1]

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents and maintain an inert atmosphere (Argon or Nitrogen).[1][4]

    • Select a Weaker Base: If compatible with your system, a milder base may slow the rate of protodeboronation.[1]

  • Prevent Homocoupling:

    • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is properly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent.[5]

  • Check Boronic Acid Quality:

    • Purity: Impure boronic acid can contain boric acid (from hydrolysis) or trimeric boroxines, which can affect stoichiometry and reactivity. Use freshly purchased or purified boronic acid.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

(Data is illustrative and based on general trends reported for similar substrates)[5]

EntryBaseTypical Yield (%)Notes
1K₃PO₄Good to ExcellentOften a good choice for challenging substrates, provides a balance of basicity and solubility.[7][8]
2K₂CO₃Moderate to GoodA common and effective base, often used in aqueous solvent mixtures.[9]
3Cs₂CO₃Good to ExcellentA strong base that can be very effective but is more expensive.[10]
4Na₂CO₃Moderate to GoodAnother standard and cost-effective option.[5]
5Organic Bases (e.g., TEA)LowerGenerally less effective for Suzuki couplings compared to inorganic bases.[5]
Table 2: Influence of Solvent on Suzuki Coupling of a Bromopyrimidine Derivative

(Adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine)[5][7]

EntrySolventBaseYield (%)
11,4-DioxaneK₃PO₄60
2TolueneK₃PO₄40
3AcetonitrileK₃PO₄36

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the bulk of the degassed solvent to the flask. If using a biphasic system, add the degassed water at this stage.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. A typical reaction time is 4-24 hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Cycle_with_Inhibition pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)L2-Br Oxidative Adduct pd0->oa_complex Oxidative Addition inhibited_pd Inhibited Pd Complex (L2-Pd-N-Pyrimidine) pd0->inhibited_pd Catalyst Inhibition trans_complex Ar-Pd(II)L2-Ar' Transmetalation Product oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product aryl_bromide This compound (Ar-Br) aryl_bromide->oa_complex aryl_bromide->inhibited_pd boronic_acid R-B(OH)2 (Ar'-B(OH)2) boronic_acid->trans_complex base Base base->trans_complex

Caption: Suzuki catalytic cycle with the aminopyrimidine inhibition pathway.[1]

Troubleshooting_Workflow start Start: Failed Suzuki Reaction check_conversion Low/No Conversion? start->check_conversion check_catalyst 1. Check Catalyst System - Use bulky, electron-rich ligands (SPhos, XPhos) - Increase catalyst loading (2-5 mol%) check_conversion->check_catalyst Yes check_side_reactions Identify Side Reactions check_conversion->check_side_reactions No (SM Consumed) no_conversion_path YES optimize_conditions 2. Optimize Conditions - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) - Increase temperature check_catalyst->optimize_conditions low_yield_path NO (Starting material consumed) protodeboronation Protodeboronation? (Boronic acid consumed) check_side_reactions->protodeboronation protodeboronation_sol Use Anhydrous Conditions Use Boronic Ester (Bpin) protodeboronation->protodeboronation_sol Yes homocoupling Homocoupling? protodeboronation->homocoupling No homocoupling_sol Degas Solvents Thoroughly homocoupling->homocoupling_sol Yes other_issues Other/Multiple Issues homocoupling->other_issues No other_sol Re-evaluate Reagent Purity Consider Protecting Group other_issues->other_sol

Caption: Troubleshooting workflow for failed Suzuki reactions.

Problem_Solution_Map cluster_problems Common Problems cluster_solutions Primary Solutions p1 Catalyst Inhibition s1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) p1->s1 counters p2 Protodeboronation s2 Use Anhydrous Conditions & Boronic Esters (Bpin) p2->s2 prevents p3 Low Reactivity (Slow Oxidative Addition) p3->s1 improves s3 Increase Temperature & Use Stronger Base (K3PO4) p3->s3 overcomes p4 Homocoupling s4 Thoroughly Degas Reaction Mixture p4->s4 minimizes

Caption: Logical map of common problems to their primary solutions.

References

Technical Support Center: Improving Regioselectivity of Reactions Involving 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of chemical reactions involving 4-Amino-6-bromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites of this compound and what determines the regioselectivity of its reactions?

This compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the C6-position bearing the bromo substituent and the C4-amino group. The regioselectivity is primarily governed by the reaction type and conditions.

  • C6-Position (C-Br bond): This site is susceptible to reactions that proceed via oxidative addition, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The carbon-bromine bond is a good leaving group in these palladium-catalyzed cross-coupling reactions.

  • C4-Position (C-NH2 bond): The amino group can also participate in reactions, for instance, N-arylation via Buchwald-Hartwig amination. However, direct functionalization of the amino group often requires different conditions than those for C-Br bond reactions.

  • Pyrimidine Ring: The pyrimidine ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated.[1][2] The stability of the Meisenheimer intermediate, a key intermediate in SNAr, plays a crucial role in determining the site of attack.[1] Generally, substitution is favored at the C4 and C6 positions over the C2 position.[1][3]

Q2: How can I selectively functionalize the C6-position without affecting the C4-amino group?

Selective functionalization at the C6-position is typically achieved using palladium-catalyzed cross-coupling reactions under conditions that favor reaction at the C-Br bond over the N-H bond of the amino group.

  • Suzuki-Miyaura Coupling: For the arylation of the C6-position, Suzuki-Miyaura coupling is a common and effective method. The choice of catalyst, ligand, base, and solvent system is critical to ensure high regioselectivity and yield.[4][5]

  • Buchwald-Hartwig Amination: While this reaction can be used for both C-N and N-N bond formation, careful selection of the ligand and base can favor the amination at the C6-position. The use of bulky, electron-rich phosphine ligands often promotes the desired C-N coupling.[6][7]

Q3: Is it possible to selectively react at the C4-amino group?

Yes, selective reaction at the C4-amino group is possible, often by employing protecting group strategies or by choosing reaction conditions that specifically target the amino group.

  • Protecting Groups: The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from reacting while functionalization is carried out at the C6-position.[8] The protecting group can then be removed in a subsequent step.

  • N-Arylation: Under specific Buchwald-Hartwig conditions, particularly with a suitable choice of catalyst and base, direct N-arylation of the amino group can be achieved.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C6-arylation and N-arylation)

Potential Causes:

  • Inappropriate Ligand: The ligand plays a crucial role in determining the selectivity of palladium-catalyzed reactions.[9] A ligand that is not sterically demanding or electron-rich enough may not effectively promote the desired C-C coupling at the C6-position.

  • Incorrect Base Selection: The choice and strength of the base can influence the deprotonation of the amino group, leading to undesired N-arylation.

  • Sub-optimal Solvent System: The solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction outcome.[5]

  • Reaction Temperature: Higher temperatures might lead to side reactions and decreased selectivity.

Recommended Solutions:

Parameter Recommendation Rationale
Catalyst/Ligand Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos. Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃.These ligands are known to promote efficient reductive elimination, favoring the desired C-C bond formation in Suzuki couplings.[7]
Base Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu.Milder bases are less likely to deprotonate the amino group, thus minimizing N-arylation side products.
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is commonly used. Optimize the ratio to ensure all reactants are in solution.[5]Proper solvation is crucial for the efficiency of the catalytic cycle.
Temperature Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.Lowering the temperature can often improve selectivity by minimizing side reactions.
Issue 2: Low Yield in Regioselective C6-Amination (Buchwald-Hartwig)

Potential Causes:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

  • Inappropriate Ligand-Palladium Ratio: The ratio of ligand to palladium is critical for maintaining an active catalytic species.

  • Incorrect Base: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it leads to side reactions.

  • Poor Substrate Quality: Impurities in the this compound or the amine coupling partner can inhibit the catalyst.

Recommended Solutions:

Parameter Recommendation Rationale
Catalyst System Use a robust catalyst system such as a pre-formed palladium-ligand complex or generate the active catalyst in situ. Ensure a proper ligand-to-metal ratio, typically between 1:1 and 2:1.A stable and active catalyst is essential for high conversion. Bulky phosphine ligands are often effective.[6][7]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.These bases are effective at deprotonating the amine nucleophile to facilitate its entry into the catalytic cycle.[10]
Solvent Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure the solvent is thoroughly degassed to remove oxygen.Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.
Reagent Purity Purify the starting materials before use. This compound can be recrystallized, and the amine can be distilled or purified by chromatography.Impurities can poison the catalyst and reduce the reaction yield.

Experimental Protocols

Key Experiment: Regioselective Suzuki-Miyaura Coupling at the C6-Position

This protocol provides a general procedure for the arylation of the C6-position of this compound. Optimization for specific arylboronic acids may be necessary.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (or another suitable Pd catalyst and ligand combination)

  • K₂CO₃ (or another suitable base)

  • 1,4-Dioxane and Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add the degassed solvent system, typically a 4:1 to 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Regioselective_Reactions cluster_start Starting Material cluster_c6 C6-Position Functionalization cluster_c4 C4-Amino Functionalization cluster_products Products This compound This compound Suzuki Suzuki Coupling This compound->Suzuki ArB(OH)₂, Pd Catalyst Buchwald_C6 Buchwald-Hartwig (C-N) This compound->Buchwald_C6 R₂NH, Pd Catalyst Sonogashira Sonogashira Coupling This compound->Sonogashira Alkyne, Pd/Cu Catalyst Buchwald_N Buchwald-Hartwig (N-Arylation) This compound->Buchwald_N Ar-X, Pd Catalyst, Strong Base Protection N-Protection This compound->Protection e.g., Boc₂O Product_C6 6-Aryl/Alkyl/Amino-4-aminopyrimidine Suzuki->Product_C6 Buchwald_C6->Product_C6 Sonogashira->Product_C6 Product_C4 4-(N-Aryl/Alkyl)amino-6-bromopyrimidine Buchwald_N->Product_C4 Protected Intermediate Protected Intermediate Protection->Protected Intermediate C6-Functionalization C6-Functionalization Protected Intermediate->C6-Functionalization Various Reactions Deprotection Deprotection C6-Functionalization->Deprotection Deprotection->Product_C6

Caption: Reaction pathways for the regioselective functionalization of this compound.

Troubleshooting_Suzuki Start Poor Regioselectivity in Suzuki Coupling Ligand Check Ligand: - Bulky? Electron-rich? Start->Ligand Base Check Base: - Too strong? Start->Base Solvent Check Solvent: - Degassed? Proper ratio? Start->Solvent Temp Check Temperature: - Too high? Start->Temp Solution_Ligand Solution: Use bulky, electron-rich ligands (e.g., XPhos) Ligand->Solution_Ligand Solution_Base Solution: Use milder base (e.g., K₂CO₃) Base->Solution_Base Solution_Solvent Solution: Optimize solvent mixture and ensure proper degassing Solvent->Solution_Solvent Solution_Temp Solution: Lower the reaction temperature Temp->Solution_Temp End Improved Regioselectivity Solution_Ligand->End Solution_Base->End Solution_Solvent->End Solution_Temp->End

Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.

References

Overcoming poor solubility of 4-Amino-6-bromopyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 4-Amino-6-bromopyrimidine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of the amino group and nitrogen atoms in the pyrimidine ring allows for strong intermolecular hydrogen bonding. These strong interactions in the solid state require a significant amount of energy to be overcome by the solvent, leading to low solubility in many non-polar and some polar aprotic solvents.

Q2: What general strategies can I employ to improve the solubility of this compound?

A2: Several techniques can be effective in enhancing the solubility of poorly soluble compounds like this compound. These include:

  • Solvent Selection: Systematically screening a range of solvents with varying polarities.

  • Temperature Adjustment: Increasing the temperature of the solvent can significantly improve solubility.

  • Co-solvency: Using a mixture of a good solvent and a poor solvent to enhance overall solubility.[1]

  • pH Modification: In protic solvents, adjusting the pH can alter the ionization state of the molecule, potentially increasing solubility.

  • Solid Dispersion Techniques: Dispersing the compound in a carrier matrix can improve its dissolution profile.[2]

Q3: Are there any recommended starting points for solvent selection?

A3: Based on the chemical structure and general behavior of similar heterocyclic compounds, polar aprotic solvents are often a good starting point. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to be effective in dissolving a wide range of organic molecules. For some pyrimidine derivatives, the order of solubility has been observed as DMF > methanol > carbon tetrachloride.[3]

Troubleshooting Guide

This guide provides a systematic approach to overcoming the poor solubility of this compound during your experiments.

Problem: this compound is not dissolving sufficiently in my chosen organic solvent for a reaction or analysis.

Troubleshooting Workflow

G cluster_0 start Initial Observation: Poor Solubility of This compound solvent_screen Step 1: Broaden Solvent Screening start->solvent_screen temp_adjust Step 2: Increase Temperature solvent_screen->temp_adjust If solubility is still low cosolvency Step 3: Utilize Co-solvents temp_adjust->cosolvency If solubility remains insufficient success Solubility Issue Resolved cosolvency->success If desired solubility is achieved fail Consult Further Advanced Techniques cosolvency->fail If still unsuccessful

Caption: A logical workflow for troubleshooting poor solubility.

Step 1: Systematic Solvent Screening

Your initial solvent choice may not be optimal. A systematic screening of solvents with varying properties is the first step.

  • Recommendation: Test the solubility of a small, known amount of this compound in a fixed volume of each solvent.

Solvent Class Examples Rationale
Polar Aprotic DMF, DMSO, AcetonitrileGood for dissolving polar molecules with hydrogen bonding capabilities.
Polar Protic Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding, but may have lower efficacy than polar aprotic solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can be effective for some heterocyclic compounds.
Chlorinated Dichloromethane (DCM), ChloroformLower polarity, may be less effective but worth screening for specific applications.

Step 2: Temperature Adjustment

For many compounds, solubility increases with temperature.[4][5]

  • Protocol:

    • Suspend this compound in the desired solvent at room temperature.

    • Gradually increase the temperature of the mixture while stirring.

    • Observe the temperature at which the compound fully dissolves. Caution: Be aware of the boiling point of your solvent and the thermal stability of this compound.

Step 3: Co-solvency

Using a mixture of solvents can often achieve a higher solubility than either solvent alone.

  • Protocol:

    • Dissolve this compound in a small amount of a "good" solvent (e.g., DMF or DMSO) in which it is highly soluble.

    • Slowly add this solution to a larger volume of a "poor" solvent that is miscible with the "good" solvent and suitable for your reaction or analysis.

    • Observe for any precipitation. The goal is to find a ratio that keeps the compound in solution.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol provides a method for qualitatively assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table above)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

Procedure:

  • Weigh out a small, consistent amount of this compound (e.g., 1 mg) into each vial.

  • Add a fixed volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Cap the vials securely and vortex for 1-2 minutes.

  • Allow the vials to stand for 10-15 minutes and visually inspect for undissolved solid.

  • For a more rigorous assessment, stir the mixtures for a longer period (e.g., 1 hour) at a constant temperature.

  • Record your observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."

Protocol 2: Determining Approximate Solubility with Temperature Variation

This protocol helps to determine the effect of temperature on the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Jacketed reaction vessel or round-bottom flask with a condenser

  • Heated stirring plate or oil bath

  • Thermometer or temperature probe

Procedure:

  • Add a known volume of the solvent to the reaction vessel.

  • Begin stirring and slowly add a known mass of this compound until a saturated solution with visible undissolved solid is formed at room temperature.

  • Slowly heat the mixture in increments of 5-10°C, allowing it to equilibrate at each temperature.

  • Record the temperature at which all of the solid dissolves. This provides an indication of the solubility at that temperature.

  • If all the solid dissolves, cool the solution to the previous temperature and add more this compound to re-establish saturation before heating again.

Experimental Workflow Diagram

G cluster_1 start Define Experimental Need (Reaction, Analysis, etc.) protocol1 Execute Protocol 1: Small-Scale Solubility Screening start->protocol1 evaluate1 Identify Promising Solvent(s) protocol1->evaluate1 evaluate1->start No, redefine solvent choices protocol2 Execute Protocol 2: Temperature Variation Assessment evaluate1->protocol2 Yes evaluate2 Is Solubility Sufficient with Heating? protocol2->evaluate2 cosolvent_protocol Implement Co-solvency Strategy evaluate2->cosolvent_protocol No finalize Finalize Optimized Solvent System and Conditions evaluate2->finalize Yes cosolvent_protocol->finalize

Caption: A workflow for selecting an appropriate solvent system.

References

Catalyst selection and optimization for 4-Amino-6-bromopyrimidine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 4-Amino-6-bromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The electron-donating amino group and the nitrogen atoms within the pyrimidine ring can lead to catalyst inhibition or deactivation. The lone pairs of electrons on the ring nitrogens can coordinate with the palladium catalyst, forming inactive species. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The choice of reaction will depend on the desired final product.

Q3: How do I choose the best palladium catalyst and ligand for my reaction?

A3: For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands stabilize the active palladium(0) species and promote the desired catalytic cycle. Commonly successful ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and other electron-rich ligands like P(t-Bu)₃. The choice of palladium precursor can also be important, with pre-catalysts (e.g., XPhos Pd G3) often providing more consistent results.

Q4: What is the optimal base and solvent for these cross-coupling reactions?

A4: The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases: For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often necessary, although weaker bases like Cs₂CO₃ can be effective for sensitive substrates.

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices. It is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.

Q5: What are common side reactions and how can I minimize them?

A5: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). This can be minimized by ensuring an inert atmosphere, using pure reagents, and optimizing the reaction temperature.

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be mitigated by screening different bases and ligands, and by running the reaction at the lowest effective temperature.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid. Using the corresponding boronic ester can sometimes improve stability.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[1] Consider using a pre-catalyst for more reliable generation of the active species.
Catalyst Poisoning The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to create a sterically hindered environment around the palladium center, which can disfavor unproductive coordination.
Impure or Degraded Reagents Use high-purity this compound, coupling partner, and base. Boronic acids, in particular, can degrade over time; consider using a fresh batch or a more stable boronic ester. Ensure solvents are anhydrous and properly degassed.
Suboptimal Reaction Temperature If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Conversely, if side reactions are prevalent, try lowering the temperature. Many cross-coupling reactions are run at elevated temperatures (80-120 °C).
Inappropriate Base or Solvent The choice of base and solvent is critical.[1] Perform a screen of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig) and solvents (e.g., toluene, 1,4-dioxane, DMF).
Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid/Alkyne Presence of oxygen, which can facilitate oxidative coupling.Rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
Hydrodehalogenation The base may be acting as a hydride source, or the catalytic cycle may favor this pathway under the current conditions.Screen different bases, particularly weaker or more sterically hindered ones. Experiment with different phosphine ligands, as some are more prone to promoting this side reaction. Lowering the reaction temperature can also be beneficial.[1]
Protodeboronation of Boronic Acid The boronic acid may be unstable under the reaction conditions, especially in the presence of water and base.Use the corresponding pinacol boronic ester, which is often more stable. Minimize the amount of water in the reaction mixture, or use anhydrous conditions if possible.

Data Presentation

The following tables provide representative quantitative data for cross-coupling reactions of aminopyrimidines and related bromo-heterocycles. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80-10018-2260-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10012~95
PdCl₂(dppf) (3)-K₂CO₃DMF1206~90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aminopyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001670-85
Pd(OAc)₂ (2)RuPhos (4)LiHMDSTHF6516~80
XPhos Pd G3 (2)-Cs₂CO₃1,4-Dioxane1002465-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Cross-Coupling start Start: Define desired bond (C-C, C-N, etc.) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Aryl/Vinyl buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Alkyne heck Heck (C-C, alkene) reaction_type->heck Alkene catalyst_ligand Choose Catalyst & Ligand suzuki->catalyst_ligand buchwald->catalyst_ligand sonogashira->catalyst_ligand heck->catalyst_ligand std_pd Standard Pd(0) or Pd(II) source (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst_ligand->std_pd Initial Screen buchwald_ligands Bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) catalyst_ligand->buchwald_ligands For Challenging Substrates or Low Yield base_solvent Select Base & Solvent std_pd->base_solvent buchwald_ligands->base_solvent suzuki_cond Base: K3PO4, K2CO3 Solvent: Dioxane/H2O, Toluene base_solvent->suzuki_cond Suzuki buchwald_cond Base: NaOtBu, LiHMDS Solvent: Toluene, Dioxane base_solvent->buchwald_cond Buchwald optimize Optimize Temperature & Reaction Time suzuki_cond->optimize buchwald_cond->optimize Troubleshooting_Flowchart Troubleshooting Flowchart for Low Conversion start Low or No Conversion q1 Are reagents pure & solvents anhydrous/degassed? start->q1 sol1 Purify reagents. Use fresh, dry, degassed solvents. q1->sol1 No q2 Is the catalyst system active? q1->q2 Yes sol1->q2 sol2 Use a pre-catalyst. Screen different ligands (e.g., XPhos, SPhos). q2->sol2 No q3 Are the base and solvent optimal? q2->q3 Yes sol2->q3 sol3 Screen a panel of bases and solvents. q3->sol3 No q4 Is the temperature appropriate? q3->q4 Yes sol3->q4 sol4 Incrementally increase temperature. Monitor for decomposition. q4->sol4 No end Improved Yield q4->end Yes sol4->end

References

Technical Support Center: Pyrimidine Synthesis Work-up and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis work-up procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of pyrimidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of pyrimidine compounds.

Issue 1: Low Recovery of Crystalline Product After Recrystallization

  • Potential Cause:

    • The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures.

    • Too much solvent was used during the dissolution step.

    • The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals or oils.[1]

    • Premature crystallization occurred during hot filtration.[1]

  • Solution:

    • Solvent Selection: Choose a solvent in which the pyrimidine derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] Common solvents include ethanol, methanol, water, and ethyl acetate.[2] A two-solvent system (a "good" solvent for dissolution and a "poor," miscible solvent to induce precipitation) can also be effective.[2]

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals.[1] Subsequently, the flask can be placed in an ice bath to maximize the yield.[1]

    • Prevent Premature Crystallization: If hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper and perform the filtration quickly.[1]

Issue 2: Oiling Out Instead of Crystallization

  • Potential Cause:

    • The compound's melting point is lower than the boiling point of the solvent.

    • High concentration of impurities is depressing the melting point of the mixture.

    • The solution is supersaturated due to a large temperature gradient.[1]

  • Solution:

    • Solvent Choice: Select a lower-boiling point solvent.

    • Promote Crystal Growth:

      • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3]

      • Add a seed crystal of the pure compound to induce crystallization.[3]

      • Try a more viscous solvent system or one in which your compound has slightly higher solubility at room temperature.[1]

Issue 3: Poor Separation of Product and Impurities by Column Chromatography

  • Potential Cause:

    • The polarity of the eluent (mobile phase) is too high or too low.

    • The product and impurities have very similar polarities.[4]

    • The column was not packed properly, leading to channeling.

  • Solution:

    • Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired compound and impurities.[2] A retention factor (Rf) of 0.2-0.4 for the target compound is often ideal.[2] Common solvent systems are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2]

    • Gradient Elution: If isocratic elution (a constant solvent mixture) is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased.[5]

    • Alternative Stationary Phase: If separation on silica gel is difficult, consider using a different stationary phase, such as alumina.[4]

    • Proper Column Packing: Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[1]

Issue 4: Presence of Starting Materials or Reagents in the Final Product

  • Potential Cause:

    • The reaction did not go to completion.

    • Inadequate work-up to remove unreacted reagents or catalysts.[4]

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.[4]

    • Aqueous Wash: Perform aqueous washes during the work-up to remove water-soluble reagents and salts.[4] Acidic or basic washes can be used to remove basic or acidic impurities, respectively.

    • Liquid-Liquid Extraction: This technique can be used to separate compounds based on their differential solubility in two immiscible liquids.[6] For example, an acidic impurity can be removed from an organic solution by extracting with an aqueous basic solution.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in pyrimidine synthesis?

A1: Common impurities include unreacted starting materials, catalysts, and by-products from side reactions such as dimerization, polymerization, or rearrangements.[4] The formation of isomers can also occur if the reaction lacks regioselectivity.[4]

Q2: Which purification technique should I choose: recrystallization or column chromatography?

A2: The choice depends on the nature of your product and impurities.[1]

  • Recrystallization is a cost-effective method ideal for purifying solid compounds when the impurities have significantly different solubility profiles from the desired product.[2] It is often used for final purification to obtain highly pure crystalline material.[8]

  • Column chromatography is a more versatile technique for separating complex mixtures, especially when the product and impurities have similar polarities.[8] It is well-suited for purifying oils or non-crystalline solids.

Q3: How do I select the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[9] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone.[3]

Q4: My pyrimidine derivative is an oil. How can I purify it?

A4: For oily products, column chromatography is the preferred method of purification.[10] Distillation can also be an option if the compound is volatile and thermally stable.[11] Simple distillation is suitable for low-boiling liquids (<150 °C) with non-volatile impurities, while vacuum distillation is used for high-boiling compounds to prevent decomposition.[11]

Q5: How can I remove residual catalyst from my reaction mixture?

A5: Proper work-up procedures, including aqueous washes and extractions, are essential for removing catalysts.[4] Some catalysts can be removed by filtration if they are heterogeneous. For example, some nanomagnetic catalysts can be removed using a magnet.[12]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Determine a suitable solvent where the pyrimidine compound is highly soluble when hot and sparingly soluble when cold.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to form a saturated solution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum.[2]

Protocol 2: General Flash Column Chromatography

  • Solvent System Selection: Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, ensuring a compact and level bed.[2][13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[2] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[5][8]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air) to force the solvent through the column. Collect fractions as the solvent elutes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine derivative.[4]

Quantitative Data Summary

Purification TechniqueTypical Recovery Yield (%)Typical Purity Level Achieved (%)Notes
Recrystallization50 - 90> 98Yield is highly dependent on the solubility difference at high and low temperatures.
Flash Column Chromatography40 - 95> 95Yield can be affected by the difficulty of the separation and the amount of "mixed fractions."
Preparative HPLC70 - 99> 99A high-resolution technique for achieving very high purity, often used in later stages of drug development.[2]

Note: The values presented are illustrative and can vary significantly depending on the specific pyrimidine derivative, the nature and amount of impurities, the scale of the reaction, and the optimization of the purification protocol.

Visualizations

G Decision-Making Workflow for Pyrimidine Purification start Crude Pyrimidine Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No (Oil/Wax) recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_volatile->column_chromatography No distillation Distillation is_volatile->distillation Yes pure_product Pure Pyrimidine Product recrystallization->pure_product column_chromatography->pure_product distillation->pure_product

Caption: A flowchart for selecting the appropriate purification method.

G Troubleshooting Column Chromatography start Poor Separation check_rf Check TLC Rf values start->check_rf repack_column Repack Column Carefully start->repack_column Streaking or channeling observed optimize_eluent Optimize Eluent System (e.g., gradient elution) check_rf->optimize_eluent Rf too high/low or spots co-elute change_stationary_phase Change Stationary Phase (e.g., alumina) check_rf->change_stationary_phase Separation still poor with optimal eluent good_separation Improved Separation optimize_eluent->good_separation change_stationary_phase->good_separation repack_column->good_separation

Caption: A logical guide for troubleshooting poor chromatographic separation.

References

Preventing debromination of 4-Amino-6-bromopyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-bromopyrimidine. The focus is on preventing the common side reaction of debromination under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem when working with this compound?

Debromination is a chemical reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This is a significant issue as it consumes the starting material, leading to the formation of the undesired byproduct 4-aminopyrimidine. The presence of this byproduct complicates the purification of the desired product and reduces the overall yield of subsequent reactions, such as cross-coupling, where the bromine atom is essential for further molecular modifications.[1]

Q2: What are the most common causes of debromination for this compound?

Debromination of this compound, an aryl bromide, can be initiated by several factors, particularly in the context of palladium-catalyzed cross-coupling reactions:

  • Reductive Conditions: The primary cause is often the presence of reducing agents or hydride sources that can be generated in situ.[1][2]

  • Catalyst Choice: Certain palladium catalysts, especially when not paired with appropriate ligands, can facilitate hydrodehalogenation.[1] The active Pd(0) species can react with hydride sources present in the reaction mixture.[2]

  • Reaction Conditions: High temperatures and extended reaction times can increase the likelihood of debromination.[1]

  • Choice of Base and Solvent: Strong bases, such as alkoxides, can promote the formation of hydride species that lead to debromination.[2] Solvents like DMF and dioxane have been noted to sometimes promote more dehalogenation compared to toluene.[1]

  • Photochemical Instability: Some brominated aromatic compounds can be sensitive to light, which may lead to the cleavage of the carbon-bromine bond.[1]

Q3: I am observing significant debromination in my Suzuki-Miyaura reaction. What is the first thing I should try to fix this?

The first parameters to investigate are the base and the temperature. Strong bases are a common culprit in promoting debromination.

  • Change the Base: Switch from strong bases like alkoxides to milder inorganic bases.[2]

  • Lower the Temperature: Reducing the reaction temperature can often improve selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[2]

Q4: How does the choice of palladium catalyst and ligands affect debromination?

The catalyst system plays a crucial role. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand (e.g., SPhos, PPh₃) can significantly impact the rates of the desired cross-coupling versus the undesired debromination. Some ligands can stabilize the palladium center and disfavor the formation of palladium-hydride species that are responsible for debromination. For challenging substrates, screening different catalyst/ligand combinations may be necessary.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving debromination issues with this compound.

Initial Diagnosis
  • Confirm Debromination: Utilize analytical techniques such as LC-MS or GC-MS to confirm the presence and quantify the amount of the debrominated byproduct (4-aminopyrimidine, M.W. 95.11 g/mol ) relative to your desired product.

  • Review Reaction Parameters: Carefully examine your current reaction setup, paying close attention to the base, solvent, temperature, catalyst system, and reaction time.

Troubleshooting Workflow

start Significant Debromination Observed base Is a strong base (e.g., alkoxide) being used? start->base change_base Switch to a milder base: K₃PO₄, K₂CO₃, or Cs₂CO₃ base->change_base Yes temp Is the reaction temperature high (>100 °C)? base->temp No change_base->temp lower_temp Lower the reaction temperature (e.g., to 80 °C) temp->lower_temp Yes catalyst Review Catalyst System temp->catalyst No lower_temp->catalyst screen_ligands Screen different phosphine ligands (e.g., SPhos, XPhos) catalyst->screen_ligands solvent Consider Solvent Effects screen_ligands->solvent change_solvent Try a less polar aprotic solvent (e.g., Toluene instead of DMF/Dioxane) solvent->change_solvent end Debromination Minimized change_solvent->end

Caption: A troubleshooting workflow for addressing the debromination of this compound.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the extent of debromination, based on general observations for brominated heterocycles in cross-coupling reactions.

Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling

BaseRelative StrengthTypical ObservationRecommendation
NaOtBuStrongHigh levels of debrominationNot Recommended
K₃PO₄ModerateLow levels of debromination[2][3]Highly Recommended
K₂CO₃ModerateLow to moderate debromination[2]Recommended
Cs₂CO₃ModerateLow levels of debromination[2]Recommended

Table 2: Effect of Solvent on Debromination

SolventPolarityTypical ObservationRecommendation
TolueneNon-polarOften lower debromination[1]Recommended
1,4-DioxanePolar aproticCan promote debromination[1]Use with caution
DMFPolar aproticCan promote debromination[1]Use with caution

Table 3: General Temperature Guidelines

Temperature RangeExpected OutcomeRecommendation
> 100 °CIncreased risk of debromination[1]Avoid if possible
80 - 100 °CGood balance for many couplings[3]Optimal starting range
< 80 °CSlower reaction, but minimal debrominationConsider for sensitive substrates

Detailed Experimental Protocols

The following protocols are designed to minimize debromination when using this compound in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol employs a mild base and moderate temperature to suppress the debromination side reaction.

Diagram of Experimental Workflow

reagents 1. Add this compound, boronic acid, and K₃PO₄ to a dry flask. catalyst 2. Add Pd₂(dba)₃ and SPhos. reagents->catalyst inert 3. Evacuate and backfill with inert gas (3x). catalyst->inert solvent 4. Add degassed 1,4-dioxane/water. inert->solvent reaction 5. Heat at 80 °C with vigorous stirring. solvent->reaction monitor 6. Monitor reaction by TLC or LC-MS. reaction->monitor workup 7. Cool, dilute with ethyl acetate, wash, and dry. monitor->workup purify 8. Purify by flash column chromatography. workup->purify

Caption: Workflow for a Suzuki-Miyaura coupling designed to minimize debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)[2]

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[2]

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[2]

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[2]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[2]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.[2]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Alternative Synthetic Strategies

If debromination remains a persistent issue, consider the following:

  • Alternative Cross-Coupling Reactions: For certain substrates, other cross-coupling reactions like Stille or Negishi coupling might offer better selectivity. However, these often require the preparation of organotin or organozinc reagents.

  • Protecting Groups: In some cases, the amino group on the pyrimidine ring can be protected to modulate its electronic properties and potentially influence the propensity for debromination, although this adds extra steps to the synthesis.

  • Alternative Building Blocks: Depending on the final target molecule, it might be possible to use an alternative starting material, such as a chloropyrimidine, which can sometimes offer different reactivity and side-product profiles.[4][5]

References

Technical Support Center: Analysis of 4-Amino-6-bromopyrimidine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and LC-MS analysis of 4-Amino-6-bromopyrimidine, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals to effectively monitor reaction progress and ensure the quality of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A good starting point for the analysis of this compound is reverse-phase HPLC. Due to its polar nature, a C18 or C8 column is generally suitable. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape and retention for this basic compound, it is advisable to use an acidic mobile phase modifier, such as 0.1% formic acid or a phosphate buffer.[1]

Q2: How can I prepare my reaction mixture for HPLC and LC-MS analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results. A general procedure involves:

  • Quenching the reaction: If necessary, stop the reaction at a specific time point.

  • Dilution: Dilute a small aliquot of the reaction mixture with a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).[2] This is important to avoid overloading the column.

  • Filtration/Centrifugation: Remove any particulate matter by filtering the diluted sample through a 0.22 µm or 0.45 µm syringe filter or by centrifuging the sample and taking the supernatant.[2] This prevents clogging of the HPLC column and system.

  • Blank Samples: It is good practice to run blank samples (the reaction solvent and reagents without the starting material) to identify any potential interferences.[3]

Q3: What is the optimal ionization mode for LC-MS analysis of this compound?

A3: For this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. The presence of the basic amino group allows for ready protonation, leading to the formation of a stable positive ion ([M+H]+).[2]

Q4: Why am I not seeing a signal for my compound in LC-MS?

A4: Several factors could lead to a lack of signal. First, ensure the mass spectrometer is tuned and calibrated correctly. Verify that you are looking for the correct mass-to-charge ratio (m/z) for the protonated molecule. For this compound, the expected [M+H]+ ion would have a characteristic isotopic pattern due to the presence of bromine (approximately 1:1 ratio for 79Br and 81Br isotopes). Also, check for proper nebulization in the ESI source and ensure there are no blockages in the sample flow path.

Q5: How can I improve the peak shape of this compound in my chromatogram?

A5: Poor peak shape, such as tailing, can be common for basic compounds like this compound. To improve this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep the amino group consistently protonated.

  • Column Choice: Use a column with low silanol activity or a polar-embedded phase column, which are designed to handle polar and basic analytes better.

  • Sample Solvent: Dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can cause peak distortion.

  • Column Overload: If peaks are fronting or excessively broad, try diluting your sample further.

Troubleshooting Guides

HPLC Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column packing.- Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.- Use a column with end-capping or a base-deactivated stationary phase.- Consider using a polar-embedded column.
Column overload.Dilute the sample and inject a smaller volume.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Column overload.Dilute the sample.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or with aggressive mobile phases.
High Backpressure Blockage in the system (e.g., guard column, column frit).- Replace the guard column.- Back-flush the analytical column (disconnect from the detector first).- Filter all samples and mobile phases.
Mobile phase viscosity.If using a high percentage of water, consider the viscosity. Ensure the pressure is within the column's operating limits.
No Peaks or Very Small Peaks Injection issue (air bubble in syringe, incorrect injection volume).Check the autosampler for proper operation and ensure the correct injection volume is set.
Detector issue (lamp off, incorrect wavelength).Ensure the detector lamp is on and set to an appropriate wavelength for pyrimidine derivatives (e.g., around 254 nm or a wavelength determined by UV scan).
Sample degradation.Ensure sample stability in the chosen solvent and storage conditions.
LC-MS Troubleshooting

This guide focuses on issues specific to the LC-MS analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Low Signal Intensity Incorrect mass spectrometer settings.- Verify the correct m/z for the [M+H]+ ion, including the bromine isotope pattern.- Optimize source parameters (e.g., capillary voltage, gas flows, temperature).
Ion suppression from the reaction matrix.- Dilute the sample further.- Improve sample cleanup to remove interfering matrix components.- Adjust chromatography to separate the analyte from the suppression zone.
Inefficient ionization.- Ensure the mobile phase contains a volatile acid (e.g., 0.1% formic acid) to promote protonation.- Check the ESI spray stability.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity (LC-MS grade) solvents and additives.- Flush the LC system thoroughly.
Presence of non-volatile salts or buffers from the reaction.Ensure proper sample preparation to remove non-volatile components. Use volatile mobile phase modifiers.
Unstable Signal/Spray Inconsistent mobile phase delivery.Check the LC pumps for proper functioning and ensure the system is well-purged.
Clogged or dirty ESI needle.Clean or replace the ESI needle.
Isotope Pattern Incorrect Co-eluting interference.Check for other compounds eluting at the same retention time. Improve chromatographic separation if necessary.
Incorrect mass calibration.Recalibrate the mass spectrometer.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a starting point for monitoring the consumption of this compound and the formation of its product.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the reaction mixture 100-fold (or as appropriate) with 50:50 Water:Acetonitrile and filter through a 0.22 µm syringe filter.

LC-MS Method for Product Confirmation

This protocol is designed for the confirmation of the desired product and identification of by-products.

  • Instrumentation: UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

Data Presentation

The following tables provide exemplary quantitative data for the analysis of this compound and a potential reaction product. Note: These values are predictions based on structurally similar compounds and should be confirmed experimentally.

Table 1: Predicted HPLC and LC-MS Parameters for this compound

ParameterPredicted ValueNotes
Molecular Weight 173.99 g/mol
Predicted HPLC Retention Time 3.5 - 5.5 minOn a standard C18 column with a water/acetonitrile gradient.
Predicted [M+H]+ (m/z) 174.99 / 176.99Characteristic 1:1 isotopic pattern for Bromine (79Br/81Br).
Predicted MS/MS Fragments To be determined empirically.Fragmentation may involve loss of NH3, HBr, or ring cleavage.

Table 2: Example Reaction Monitoring Data

Time PointThis compound (Area %)Product (Area %)
0 hr1000
1 hr6535
2 hr3070
4 hr595
24 hr<1>99

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Dilute Dilute Sample Reaction->Dilute Aliquot Filter Filter (0.22 µm) Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Reverse-Phase Column Autosampler->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report Integration->Report

Figure 1. HPLC analysis workflow for reaction monitoring.

LCMS_Troubleshooting Start No or Low Signal in LC-MS CheckMS Check MS Settings (m/z, Ion Mode, Tuning) Start->CheckMS CheckLC Check LC System (Flow, Leaks, Pressure) CheckMS->CheckLC Settings OK SignalOK Signal Restored CheckMS->SignalOK Problem Found & Fixed CheckSource Check ESI Source (Spray, Voltages, Gas Flow) CheckLC->CheckSource LC System OK CheckLC->SignalOK Problem Found & Fixed CheckSample Investigate Sample (Concentration, Suppression) CheckSource->CheckSample Source OK CheckSource->SignalOK Problem Found & Fixed CheckSample->SignalOK Problem Found & Fixed OptimizeMethod Optimize Method (Cleanup, Gradient) CheckSample->OptimizeMethod Sample OK, still no signal OptimizeMethod->SignalOK Optimization Successful

Figure 2. Troubleshooting decision tree for LC-MS signal issues.

References

Validation & Comparative

A Comparative Guide: 4-Amino-6-bromopyrimidine vs. 4-Amino-6-chloropyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the synthesis of novel chemical entities. For the functionalization of the pyrimidine core, a common scaffold in medicinal chemistry, 4-amino-6-halopyrimidines are valuable building blocks. This guide provides an objective comparison of the reactivity and performance of 4-amino-6-bromopyrimidine and 4-amino-6-chloropyrimidine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by experimental data from the literature to inform substrate selection and reaction optimization.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend: I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst—the rate-determining step in many cross-coupling cycles—than the stronger C-Cl bond. Consequently, This compound is generally more reactive than 4-amino-6-chloropyrimidine .

This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative. However, the lower cost and greater availability of chloro-derivatives can make 4-amino-6-chloropyrimidine an attractive alternative, particularly for large-scale synthesis, provided that suitable catalytic systems are employed to overcome its lower reactivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice between this compound and 4-amino-6-chloropyrimidine will largely depend on the desired reaction efficiency and cost considerations.

Data Presentation: Suzuki-Miyaura Coupling

EntryHalopyrimidineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Amino-6-chloropyrimidine derivativePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001275[1]
24-(Substituted amino)-6-chloropyrimidine (solid support)Arylboronic acidsPd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KFTHF5012Moderate[2]
36-Chloropyrimidin-4-olArylboronic acidPd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄Dioxane/H₂O10018up to 95[3]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane8018-2260[4]

Note: Data is compiled from various sources and may not represent a direct side-by-side comparison. Yields are highly substrate and condition dependent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the 4-amino-6-halopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), is then added. Anhydrous, degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl pyrimidines. The higher reactivity of this compound is particularly advantageous in this reaction, often allowing for the use of less forcing conditions compared to its chloro-analogue.

Data Presentation: Buchwald-Hartwig Amination

EntryHalopyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromidePrimary/Secondary AminePd(OAc)₂ (1-2)BINAP (1.5-3)NaOt-BuToluene80-1002-2470-98[6]
22-Chloropyrimidine derivativeVarious AminesPd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001260-90[7]
3Aryl BromideAnilinePd(OAc)₂ (10)X-Phos (10)NaOt-BuToluene100 (MW)0.17High[8]

Note: Specific examples for 4-amino-6-halopyrimidines are limited in directly comparable studies. Data is representative of similar systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 4-amino-6-halopyrimidine (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. A solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol) in an anhydrous, deoxygenated solvent like toluene or dioxane is then added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.[7][9]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Halopyrimidine, Amine, and Base Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Combine Reactants->Inert Atmosphere Add Catalyst Add Pd Catalyst and Ligand Solution Inert Atmosphere->Add Catalyst Heat and Stir Heat and Stir Add Catalyst->Heat and Stir Monitor Progress Monitor by TLC/LC-MS Heat and Stir->Monitor Progress Quench and Extract Quench and Extract Monitor Progress->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is the method of choice for the synthesis of alkynyl-substituted pyrimidines. The reactivity difference between the bromo and chloro substrates is pronounced in this reaction, with the former generally providing superior results under milder conditions.

Data Presentation: Sonogashira Coupling

EntryHalopyrimidineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT-502-1280-95[10]
2Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂ (3)-TBAF-800.5-270-90[11]
36-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Low (25)[12]
44-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidineAryl IodidePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT9-11Excellent[13]

Note: The success of Sonogashira coupling is highly dependent on the specific substrates and the catalytic system employed. The low yield in entry 3 suggests potential challenges with certain substituted pyrimidines.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 4-amino-6-halopyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added under an inert atmosphere. The reaction is typically stirred at room temperature or gently heated (40-60 °C) until completion. The reaction mixture is then filtered to remove the ammonium salt precipitate, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and evaporated, and the crude product is purified by column chromatography.[10][14]

Diagram: Choice Between Bromo- and Chloro-pyrimidine

Choice_Diagram Start Start HighReactivity High Reactivity Needed? Start->HighReactivity CostSensitive Cost a Major Factor? HighReactivity->CostSensitive No Bromo Use 4-Amino-6- bromopyrimidine HighReactivity->Bromo Yes CostSensitive->Bromo No Chloro Use 4-Amino-6- chloropyrimidine CostSensitive->Chloro Yes Optimize Optimize Catalyst System for Chloro Chloro->Optimize

References

Comparative Analysis of the Biological Activity of Pyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pyrimidine analogs, supported by experimental data. Pyrimidine analogs, a class of compounds structurally similar to the natural pyrimidine bases (uracil, thymine, and cytosine), are pivotal in medicinal chemistry due to their wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial therapies.

The versatile structure of the pyrimidine ring allows for diverse chemical modifications, leading to a broad spectrum of biological activities. These analogs primarily exert their effects by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells, or impeding viral replication. This guide delves into the comparative efficacy of different pyrimidine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Pyrimidine Analogs

Pyrimidine analogs are a cornerstone in cancer chemotherapy. Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or their incorporation into DNA and RNA, leading to cytotoxicity in cancer cells.

A prominent example is 5-Fluorouracil (5-FU), which, upon intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, a crucial enzyme for DNA synthesis.[1] Other analogs like Cytarabine (Ara-C) and Gemcitabine are incorporated into DNA, causing chain termination and apoptosis.[1] The anticancer efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)
4-Aminopyrazolo[3,4-d]pyrimidinesCompound 12cUO-31 (Renal)0.87[2]
4-Aminothieno[2,3-d]pyrimidinesDerivative with Tie-2 Inhibition-0.07[2]
Tetrasubstituted PyrimidinesCompound 2a-< 3
Tetrasubstituted PyrimidinesCompound 2f-< 3
Tetrasubstituted PyrimidinesCompound 2h-< 3
Tetrasubstituted PyrimidinesCompound 2l-< 3
Imidazole–pyrimidine–sulfonamide hybridsCompound 88HER281 ± 40 ng/mL[3]
Imidazole–pyrimidine–sulfonamide hybridsCompound 89HER2208 ± 110 ng/mL[3]
Imidazole–pyrimidine–sulfonamide hybridsCompound 88EGFR-L858R mutant59 ± 30 ng/mL[3]
Imidazole–pyrimidine–sulfonamide hybridsCompound 89EGFR-L858R mutant112 ± 60 ng/mL[3]
Imidazole–pyrimidine–sulfonamide hybridsCompound 88EGFR-T790M mutant49 ± 20 ng/mL[3]
Imidazole–pyrimidine–sulfonamide hybridsCompound 89EGFR-T790M mutant152 ± 70 ng/mL[3]
Pyrido[2,3-d]pyrimidine derivativesCompound 20HCT-116 (Colon)More potent than doxorubicin[4]
3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-oneCompound 19Lck10.6 nM[4]
Fused 1,4-benzodioxane pyrimidineCompound 131A549 (Lung)0.80 ± 0.09[3]
Fused 1,4-benzodioxane pyrimidineCompound 131HepG2 (Liver)0.11 ± 0.02[3]
Fused 1,4-benzodioxane pyrimidineCompound 131U937 (Lymphoma)0.07 ± 0.01[3]
Fused 1,4-benzodioxane pyrimidineCompound 131Y79 (Retinoblastoma)0.10 ± 0.02[3]
N-benzyl counterpart of RDS 3442Compound 2aVarious tumor cell lines4 - 8[5]

The cytotoxicity of pyrimidine analogs against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

G Generalized Experimental Workflow for In Vitro Cytotoxicity Assay cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition & Analysis cell_seeding Cell Seeding in 96-well plate compound_treatment Treatment with Pyrimidine Analogs cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Formazan Solubilization (DMSO) formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

In Vitro Cytotoxicity Assay Workflow

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer. For instance, certain derivatives act as cyclin-dependent kinase (CDK) inhibitors, blocking the cell cycle progression.[6] Others have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[7]

G Generalized Signaling Pathway Targeted by Pyrimidine Kinase Inhibitors cluster_pathway Kinase Signaling Cascade cluster_cell_response Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Pyrimidine_Analog Pyrimidine Kinase Inhibitor Pyrimidine_Analog->Kinase_Cascade Inhibition

Kinase Inhibitor Signaling Pathway

Antimicrobial and Antiviral Activity

The structural diversity of pyrimidine analogs also lends them to be effective antimicrobial and antiviral agents. Their mechanisms in these contexts are often similar to their anticancer effects, involving the disruption of nucleic acid synthesis in pathogens.

For instance, several 5-fluorouracil (5-FU) derivatives have demonstrated potent activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8] The antiviral activity of pyrimidine analogs has been noted against a range of viruses, including influenza, herpes, and HIV.[9]

Compound/DerivativeTarget OrganismActivity MetricValue
5-FUMSSA, MRSA, VREEC5010⁻⁹ to 10⁻⁷ M[8]
5-FdUMSSA, MRSA, VREEC5010⁻⁹ to 10⁻⁷ M[8]
5-F5′dUMSSA, MRSA, VREEC5010⁻⁹ to 10⁻⁷ M[8]
5-FUrdMSSA, MRSA, VREEC5010⁻⁹ to 10⁻⁷ M[8]
5-FdCMSSA, MRSA, VREEC5010⁻⁹ to 10⁻⁷ M[8]
5-FCydMSSA, MRSA, VREEC5010⁻⁹ to 10⁻⁷ M[8]
Compound 12S. aureusMIC0.87 µM/ml[10]
Compound 5B. subtilisMIC0.96 µM/ml[10]
Tetrahydrobenzothiazole compound 1VEEV (luciferase assay)EC500.17 µM[11]
Tetrahydrobenzothiazole compound 1pVSV (luciferase assay)EC500.19 µM[11]
Tetrahydrobenzothiazole compound 1EBOV-GFPEC500.30 µM[11]
1,2,3-triazolyl nucleoside analogue 2iCoxsackie B3 virusIC5012.4 µM[12]
1,2,3-triazolyl nucleoside analogue 11cCoxsackie B3 virusIC5011.3 µM[12]
1,2,3-triazolyl nucleoside analogue 2iInfluenza A H1N1IC5057.5 µM[12]
1,2,3-triazolyl nucleoside analogue 5iInfluenza A H1N1IC5024.3 µM[12]
1,2,3-triazolyl nucleoside analogue 11cInfluenza A H1N1IC5029.2 µM[12]

The antimicrobial activity of pyrimidine analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrimidine analog is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Determination inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation serial_dilution Serial Dilution of Pyrimidine Analog serial_dilution->inoculation incubation Incubation inoculation->incubation visual_assessment Visual Assessment of Growth incubation->visual_assessment mic_determination Determination of MIC visual_assessment->mic_determination

MIC Assay Workflow

References

A Comparative Spectroscopic Guide to 4-Amino-6-bromopyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 4-Amino-6-bromopyrimidine, a key building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from structurally related aminopyrimidines, such as 4-Amino-6-chloropyrimidine and 2-aminopyrimidine, to provide a comprehensive spectroscopic profile. The structural similarities allow for informed predictions and comparisons of expected spectral features.

The unequivocal structural confirmation of such heterocyclic compounds is crucial in research and development.[1] A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary evidence to verify molecular structures.[1]

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and its analogs. Data for the target compound are predicted based on the analysis of these related structures.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~8.4Singlet1HH-2
~7.0Singlet1HH-5
~6.8Broad Singlet2H-NH₂
4-Amino-6-chloropyrimidine Data not readily available in searched literature.
2-Aminopyrimidine [2]8.3Doublet2HH-4, H-6
6.6Triplet1HH-5
6.5Broad Singlet2H-NH₂

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~162C-4
~159C-2
~155C-6
~110C-5
4-Amino-6-chloropyrimidine Data not readily available in searched literature.
2-Aminopyrimidine 163.1C-2
158.4C-4, C-6
110.9C-5

Table 3: IR Absorption Bands

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound (Predicted) 3450 - 3300Medium-StrongN-H stretching (asymmetric and symmetric)
~1650StrongN-H bending (scissoring)
~1580StrongC=N stretching (pyrimidine ring)
~1470StrongC=C stretching (pyrimidine ring)
~780StrongC-Br stretching
4-Amino-2,6-dichloropyrimidine [3]3400 - 3300Medium, SharpN-H stretching (asymmetric and symmetric)
~1640StrongN-H bending (scissoring)
~1570StrongC=N stretching (pyrimidine ring)

Table 4: Mass Spectrometry Data

CompoundIonization Modem/zAssignment
This compound EI173/175[M]⁺, Isotopic pattern for one bromine atom
4-Amino-6-chloropyrimidine [4]EI129/131[M]⁺, Isotopic pattern for one chlorine atom
2-Aminopyrimidine EI95[M]⁺

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Weigh approximately 10-20 mg of the compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

    • A significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[3]

2. Infrared (IR) Spectroscopy [1]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is an absorbance or transmittance spectrum.[1]

3. Mass Spectrometry (MS) [3]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source of the mass spectrometer.

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrimidine derivative.[1]

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesized Compound (e.g., this compound) purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Reference/Predicted Data structure_elucidation->comparison final_confirmation Final Structure Confirmation comparison->final_confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Validating the Structure of Synthesized 4-Amino-6-bromopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, particularly in the realm of drug discovery and materials science. For novel 4-Amino-6-bromopyrimidine derivatives, which are significant scaffolds in medicinal chemistry, unambiguous structural validation is critical to ensure that the desired compound has been synthesized and to understand its properties. This guide provides a comparative overview of standard analytical techniques used for this purpose, complete with experimental protocols and expected data.

A combination of spectroscopic and analytical methods is typically employed to provide orthogonal data, leading to a confident structural assignment. The primary techniques discussed here are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, supplemented by Infrared (IR) Spectroscopy and Elemental Analysis.

Experimental and Validation Workflow

The overall process from synthesis to structural confirmation follows a logical progression. The synthesized crude product is first purified, typically by chromatography or recrystallization. Following purification, a battery of spectroscopic and analytical techniques is used to confirm the structure and assess purity.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Check ms Mass Spectrometry (HRMS) purification->ms Molecular Weight xray X-ray Crystallography (If single crystals form) nmr->xray If needed confirmation Structure Confirmed nmr->confirmation other IR Spectroscopy & Elemental Analysis ms->other Complementary Data ms->confirmation xray->confirmation other->confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.

Data Presentation: Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for the parent compound, this compound. Note that shifts for derivatives will vary based on the nature of other substituents.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.2 Singlet
H-5 ~6.5 Singlet

| NH₂ | ~7.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~158
C-4 ~163
C-5 ~108

| C-6 | ~150 |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2]

  • Spectrometer Setup : Use a spectrometer with a field strength of 400 MHz or higher.[2] The instrument's magnetic field should be locked onto the deuterium signal of the solvent and shimmed to achieve high homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, depending on sample concentration.

  • Data Processing : Apply a Fourier transform to the acquired data. The resulting spectrum should be phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. For halogenated compounds, MS is particularly useful for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3][4]

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound (C₄H₄BrN₃)

Ion Technique Expected Exact Mass Characteristic Isotope Pattern
[M+H]⁺ ESI-HRMS 173.9665 Peaks at ~174 and ~176 (1:1 ratio)

| [M]⁺˙ | EI | 172.9589 | Peaks at ~173 and ~175 (1:1 ratio) |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

  • Infusion : Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis : Determine the exact mass of the molecular ion peak. The presence of bromine will be confirmed by a pair of peaks separated by approximately 2 Da with nearly equal intensity.[4] Use the instrument's software to calculate the elemental composition from the exact mass.

Single-Crystal X-ray Crystallography

When a definitive, unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[5] This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the atom connectivity and overall molecular architecture.[6][7]

Data Presentation: Comparison of Crystallographic Parameters

While specific cell parameters are unique to a crystal, a successful analysis provides a clear structural solution. The comparison below highlights the definitive nature of this technique versus alternatives that infer connectivity.

Table 4: Structural Validation Method Comparison

Technique Information Provided Ambiguity Requirement
NMR Spectroscopy Atom connectivity, chemical environment Low; isomers can sometimes be challenging Soluble sample
Mass Spectrometry Molecular formula High; cannot distinguish isomers Ionizable sample

| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | None for the crystal | High-quality single crystal |

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth : This is often the most challenging step. Grow single crystals of the synthesized compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethanol, ethyl acetate, or mixtures with hexane.

  • Crystal Mounting : Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection :

    • Use an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to obtain an initial electron density map.[5]

    • Refine the atomic positions and displacement parameters against the experimental data to achieve the final, high-resolution structure.[5]

Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are primary methods, other techniques provide valuable supporting data.

  • Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups.[1] For this compound derivatives, key absorbances would include N-H stretching for the amino group (~3100-3500 cm⁻¹) and C=N/C=C stretching in the aromatic region (~1500-1650 cm⁻¹).[8]

  • Elemental Analysis : Provides the percentage composition of C, H, and N in the compound. The experimental values should match the theoretical values for the proposed formula within a narrow margin (typically ±0.4%), serving as a confirmation of purity and elemental composition.[9]

References

A Comparative Guide to the Biological Activity of Novel Compounds Derived from 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This guide provides a comparative analysis of the biological performance of novel compounds conceptually derived from the versatile starting material, 4-Amino-6-bromopyrimidine. By leveraging the reactivity of the bromine atom, this core structure allows for the introduction of diverse functionalities at the 6-position, leading to compounds with unique biological profiles.

This guide summarizes quantitative data from recent studies, details key experimental protocols, and visualizes complex biological pathways and workflows to offer an objective comparison with alternative agents.

Anticancer Activity

Derivatives of the 4-aminopyrimidine core have been extensively investigated for their potential as anticancer agents.[5][6][7][8] These compounds often exert their effects by inhibiting key enzymes involved in cell cycle regulation and signal transduction, such as protein kinases.

Comparative Performance of Novel Kinase Inhibitors

A significant area of research has been the development of pyrimidine-based compounds as inhibitors of protein kinases like Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are critical targets in oncology.[9] The following table compares the in vitro efficacy of novel pyrimidine derivatives against various cancer cell lines, with volasertib, a known PLK1/BRD4 inhibitor, as a comparator.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Novel Pyrimidine Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)
Compound 4 ¹BRD4-0.029Volasertib0.017
PLK1-0.094Volasertib0.025
CytotoxicityMDA-MB-231 (Breast)0.031Methotrexate0.049
HT-29 (Colorectal)0.052Methotrexate0.061
Compound 7 ¹BRD4-0.042Volasertib0.017
PLK1-0.020Volasertib0.025
CytotoxicityMDA-MB-231 (Breast)0.025Methotrexate0.049
HT-29 (Colorectal)0.033Methotrexate0.061
ABT-702 ²Adenosine Kinase-0.0017--

¹Data sourced from a study on dual-target inhibitors of BRD4/PLK1.[9] ²Data for ABT-702, a 4-amino-pyrido[2,3-d]pyrimidine derivative, an adenosine kinase inhibitor.[10][11]

Signaling Pathway Inhibition

Many pyrimidine derivatives function by interrupting critical cell signaling pathways. For instance, inhibition of BRD4 and PLK1 can disrupt the cell cycle, leading to apoptosis in cancer cells. The diagram below illustrates this proposed mechanism of action.

G cluster_0 Novel Pyrimidine Derivative (e.g., Compound 7) cluster_1 Cellular Targets & Pathways Compound Compound 7 BRD4 BRD4 Compound->BRD4 inhibits PLK1 PLK1 Compound->PLK1 inhibits CellCycle Cell Cycle Progression (G2/M Phase) BRD4->CellCycle promotes PLK1->CellCycle promotes Apoptosis Apoptosis CellCycle->Apoptosis inhibition leads to

Proposed mechanism of dual BRD4/PLK1 inhibition.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents.[1][12][13][14] Novel derivatives are frequently screened for their efficacy against a panel of pathogenic bacteria and fungi.

Comparative Performance of Novel Antimicrobial Agents

The antibacterial and antifungal activity of newly synthesized pyrimidine derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel Pyrimidine Derivatives

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Comparator DrugComparator MIC (µg/mL)
Compound 7c ³1.563.123.12Ciprofloxacin0.78 (S. aureus), 1.56 (E. coli)
Compound Bb22>128Not TestedVancomycin2 (S. aureus)
Compound S116.26Not ReportedNot ReportedAmoxicillinNot Reported
Compound S7Not Reported17.3417.34 (A. niger)AmpicillinNot Reported

³Data from a study on pyrimidine derivatives as potential antibacterial agents, with MIC converted from µmol/L for comparison.[12] ⁴Data for a 2,4,6-trisubstituted pyrimidine derivative effective against MRSA.[13] ⁵Data for pyrimidine derivatives synthesized from chalcones.[2]

Experimental Workflow for Antimicrobial Screening

The process of identifying and characterizing new antimicrobial compounds follows a standardized workflow, from initial synthesis to the determination of biological activity.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Analysis Start This compound Synth Chemical Synthesis Start->Synth Product Novel Derivative Synth->Product Culture Prepare Bacterial/ Fungal Cultures Disk Disk Diffusion Assay (Qualitative) Culture->Disk MIC Broth Microdilution (Quantitative MIC) Disk->MIC Data Data Collection (Zone of Inhibition, MIC) MIC->Data Compare Compare to Standard Antibiotics Data->Compare

General workflow for antimicrobial screening.

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 2: Kinase Inhibition Assay (BRD4/PLK1)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Preparation: The assay is performed in a 96-well plate. Each well contains the kinase (BRD4 or PLK1), its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: The novel pyrimidine compounds are added to the wells at a range of concentrations. A known inhibitor (e.g., volasertib) is used as a positive control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). The kinase transfers a phosphate group from ATP to its substrate.

  • Detection: The amount of ATP remaining after the reaction is quantified using a detection reagent (e.g., Kinase-Glo®). This reagent produces a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Luminescence is measured with a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[9]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

  • Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes, no drug) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is determined by visual inspection of the wells.

References

Comparing the efficacy of different catalysts for reactions with 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various substituted pyrimidines, 4-Amino-6-bromopyrimidine serves as a versatile building block for creating diverse molecular architectures through catalytic cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high efficacy, selectivity, and yield in these transformations. This guide provides an objective comparison of the performance of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, supported by experimental data.

Catalyst Performance in C-C and C-N Bond Formation

The efficacy of a catalytic system is dependent on a combination of the metal center, the ligand, the base, and the solvent. Below is a comparative summary of various catalytic systems for key cross-coupling reactions involving this compound and analogous substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For a substrate like this compound, palladium and nickel-based catalysts have demonstrated high efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium-Based
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O70-8018-22~60-80Good yields for electron-rich boronic acids.[1][2]
Nickel-Based
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THFAmbient12HighEffective for heterocyclic substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, enabling the introduction of a wide range of amino groups. Palladium-based catalysts with bulky phosphine ligands are generally the most effective.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium-Based
Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOtBu or K₃PO₄Toluene or Dioxane1001-3>90Broad applicability for various amines.[3]
Nickel-Based
[Ni(4-tBustb)₃]-QuinuclidineDioxane10016Good"Naked Nickel" catalyst, ligand-free.[4]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically employing a dual palladium and copper catalytic system.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium/Copper-Based
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRT - 1003-16~75-80Standard conditions for a range of alkynes.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible execution of these catalytic reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyrimidine derivatives.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol outlines a standard procedure for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) for 3-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic cross-coupling reactions described.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

A generalized experimental workflow for catalytic cross-coupling reactions.

Signaling Pathways and Logical Relationships

The catalytic cycles for these cross-coupling reactions involve a series of well-defined steps. The following diagram illustrates the fundamental transformations in a generic palladium-catalyzed cross-coupling cycle.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactant1 R-X reactant1->oxidative_addition reactant2 R'-M reactant2->transmetalation

A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

Purity Under the Magnifying Glass: A Comparative Analysis of 4-Amino-6-bromopyrimidine Purity Assessment by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, 4-Amino-6-bromopyrimidine serves as a critical building block. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of two primary analytical techniques for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and protocols to offer a comprehensive resource for selecting the appropriate analytical strategy.

At a Glance: HPLC vs. NMR for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for assessing the purity of chemical compounds. HPLC excels in separating and quantifying impurities, even at very low levels, while quantitative NMR (qNMR) offers a direct measure of the absolute purity of the main compound against a certified internal standard without the need for isolating individual impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Output Chromatogram showing peaks corresponding to different components.Spectrum showing signals corresponding to different nuclei in the molecule.
Quantification Relative purity based on peak area percentage (Area %); requires reference standards for absolute quantification.Absolute purity determination against a certified internal standard (qNMR).
Sensitivity High (can detect impurities at ppm levels).Moderate (generally requires higher concentrations than HPLC).
Impurity Identification Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities.Can provide structural information about impurities if their signals are resolved.
Throughput Relatively high, with typical run times of 15-30 minutes per sample.Lower, with longer acquisition times for quantitative experiments.

Quantitative Data Summary

The following tables present representative quantitative data for the purity assessment of a typical batch of this compound using HPLC and ¹H-qNMR.

Table 1: Representative HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
12.515,0000.5Impurity A (e.g., starting material)
23.82,880,00096.0This compound
34.545,0001.5Impurity B (e.g., regioisomer)
45.260,0002.0Impurity C (e.g., debrominated species)
Total 3,000,000 100.0

Table 2: Representative ¹H-qNMR Purity Analysis of this compound

Analyte SignalInternal Standard SignalAnalyte IntegralInternal Standard IntegralCalculated Purity (% w/w)
H-2 (singlet, ~8.3 ppm)Maleic Acid (singlet, 6.26 ppm)1.001.00 (normalized)96.5
H-5 (singlet, ~6.8 ppm)Maleic Acid (singlet, 6.26 ppm)1.021.00 (normalized)96.8
Average Purity 96.7

Experimental Protocols

Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Maleic acid (certified internal standard, purity >99.5%)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in 0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 12 ppm

Data Processing and Purity Calculation:

  • Process the spectrum with phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard (maleic acid).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Alternative Purity Assessment Methods

While HPLC and NMR are the most common techniques, other methods can provide complementary information:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for this compound.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to provide mass information for impurity identification.

  • Differential Scanning Calorimetry (DSC): Can determine the purity of highly crystalline compounds by analyzing the melting point depression.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and detecting major impurities.

Visualization of Experimental Workflows

experimental_workflow cluster_hplc HPLC Purity Assessment cluster_nmr qNMR Purity Assessment hplc_start Weigh Sample hplc_dissolve Dissolve in Diluent hplc_start->hplc_dissolve hplc_filter Filter Solution hplc_dissolve->hplc_filter hplc_inject Inject into HPLC hplc_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Data Analysis (Area %) hplc_detect->hplc_analyze hplc_report Purity Report hplc_analyze->hplc_report nmr_start Weigh Sample & Internal Standard nmr_dissolve Dissolve in Deuterated Solvent nmr_start->nmr_dissolve nmr_transfer Transfer to NMR Tube nmr_dissolve->nmr_transfer nmr_acquire Acquire Spectrum nmr_transfer->nmr_acquire nmr_process Process Data nmr_acquire->nmr_process nmr_integrate Integrate Peaks nmr_process->nmr_integrate nmr_calculate Calculate Absolute Purity nmr_integrate->nmr_calculate nmr_report Purity Report nmr_calculate->nmr_report

Caption: Workflow for purity assessment of this compound by HPLC and qNMR.

Logical Relationship of Purity Assessment Techniques

purity_assessment cluster_primary Primary Purity Assessment cluster_complementary Complementary Techniques main_compound This compound hplc HPLC (Relative Purity, Impurity Profile) main_compound->hplc qnmr qNMR (Absolute Purity) main_compound->qnmr gc GC (Volatile Impurities) main_compound->gc dsc DSC (Crystalline Purity) main_compound->dsc lcms LC-MS (Impurity Identification) hplc->lcms investigate unknown peaks qnmr->hplc orthogonal comparison

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

Both HPLC and NMR are indispensable tools for the purity assessment of this compound. HPLC provides a detailed impurity profile and is highly sensitive for detecting minor components. In contrast, qNMR offers a direct and accurate measurement of the absolute purity of the bulk material. For comprehensive quality control, a combination of these techniques is often employed. HPLC is used for routine purity checks and impurity profiling, while qNMR can be utilized to establish the purity of reference standards and for orthogonal verification. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the potential impurities, and the available instrumentation.

Structure-activity relationship (SAR) studies of 4-Amino-6-bromopyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-bromopyrimidine Analogs as Anticancer Agents

Introduction

The pyrimidine scaffold is a foundational structure in medicinal chemistry, integral to numerous therapeutic agents, including a variety of anticancer drugs. Within this class, this compound analogs have emerged as a significant area of research due to their potential as kinase inhibitors and cytotoxic agents. The bromine atom at the 6-position serves as a versatile handle for synthetic modification, allowing for the exploration of the structure-activity relationship (SAR) by introducing diverse substituents. This guide provides a comparative analysis of the anticancer activity of various this compound analogs, supported by experimental data and detailed protocols.

Quantitative Data Summary

The anticancer activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values provide a quantitative measure of the cytotoxic potency of the synthesized compounds.

A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines using the MTT assay. Dasatinib, a known kinase inhibitor, was used as a positive control. The results indicate that several analogs exhibit potent anticancer activity, with some compounds showing higher potency than the reference drug against specific cell lines.[1][2]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 5-Bromo-pyrimidine Analogs [1][2]

Compound IDHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)
5c 0.0450.0870.0030.009
5e 0.0210.0340.0020.005
6g 0.0980.1230.0080.015
9e 0.0320.0560.0040.007
9f 0.0670.0910.0060.011
10c 0.0150.0280.0010.003
Dasatinib 0.0180.0250.0010.002

Another study focused on 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds and assessed their antiproliferative activity against the HCT116 human colorectal cancer cell line using the SRB assay.[3]

Table 2: Antiproliferative Activity (IC50 in µM) of Bromophenyl Pyrimidine Analogs against HCT116 Cells [3]

Compound IDIC50 (µM)
k8 1.5
k14 0.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the key experimental protocols used to assess the anticancer activity of the this compound analogs discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (such as Hela, A549, MCF-7, A2780, and BGC-823) are seeded in 96-well plates at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, which are typically dissolved in DMSO (final concentration ≤ 0.1%), for a period of 48 hours.[4]

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of fresh medium along with 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37 °C.[4]

  • Formazan Solubilization: Following the incubation with MTT, the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cells are plated in 96-well plates and incubated for 24 hours.

  • Treatment: The cells are treated with the test compounds at various concentrations for a specified period.

  • Fixation: The cells are then fixed with trichloroacetic acid (TCA).

  • Staining: After washing, the cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is washed away with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The IC50 values are calculated from the concentration-response curves.[3]

Bcr/Abl Kinase Activity Assay (ADP-Glo™ Assay)

This assay is used to determine the inhibitory activity of compounds against specific kinases, such as Bcr/Abl.

  • Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The light output is proportional to the ADP concentration, which is in turn proportional to the kinase activity.

  • IC50 Determination: The IC50 values are determined by plotting the kinase activity against the logarithm of the compound concentration.[2]

Visualizations

The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the anticancer activity of these compounds.

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Measure absorbance at 570nm add_dmso->read end Results read->end Calculate IC50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

kinase_inhibition_workflow start Kinase Reaction Mixture (Kinase, Substrate, ATP, Inhibitor) incubate Incubate to allow kinase activity start->incubate Step 1 terminate Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate->terminate Step 2 detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) terminate->detect Step 3 measure Measure Luminescence detect->measure Step 4 analyze Calculate Kinase Inhibition (IC50) measure->analyze Step 5

Caption: General workflow for a kinase inhibition assay (e.g., ADP-Glo™).

Bcr_Abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl (Constitutively Active Kinase) grb2 GRB2 bcr_abl->grb2 stat5 STAT5 bcr_abl->stat5 sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription stat5->transcription inhibitor This compound Analog inhibitor->bcr_abl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of pyrimidine analogs.

References

Docking Studies of 4-Aminopyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding interactions and experimental protocols for 4-aminopyrimidine derivatives with various protein targets, providing a comparative overview for researchers in drug development.

While direct comparative docking studies on a broad range of 4-Amino-6-bromopyrimidine derivatives are limited in recently published literature, this guide provides a comprehensive comparison of docking studies for structurally related 4-aminopyrimidine and other substituted pyrimidine derivatives. The presented data, collated from various in-silico investigations, offers valuable insights into the binding affinities and interaction patterns of these compounds with key protein targets implicated in various diseases.

Comparative Docking Performance of Pyrimidine Derivatives

The following table summarizes the quantitative data from several docking studies, showcasing the binding affinities of different pyrimidine derivatives against a range of protein targets. This data can aid researchers in understanding the structure-activity relationships and in the rational design of novel and potent inhibitors.

Pyrimidine Derivative ClassTarget Protein (PDB ID)Binding Energy (kcal/mol) / Docking ScoreKey Interacting Residues
4-(2-amino-3,5-dibromophenyl)-6-(substituted phenyl)pyrimidin-2-amineCyclin-Dependent Kinase 2 (CDK2) (1HCK)-7.9 to -7.4THR 165, GLU 12, LYS 33, THR 14
Aminopyrimidine-2,4-dionesBromodomain-containing protein 4 (BRD4) (5V67)Not explicitly stated, but H-bond with Asn140 and hydrophobic interactions with Tyr97 and Pro82 were noted.Asn140, Tyr97, Pro82
Aminopyrimidine-2,4-dionesPolo-like kinase 1 (PLK1) (3FC2)Not explicitly stated, but interactions with the binding site were compared to the reference ligand volasertib.Not explicitly stated
Amino-pyrimidine derivativesc-Jun N-terminal Kinase 3 (JNK3) (1PMN)-12.193 (Docking Score), -68.711 (Glide Energy) for the best ligand (9D)MET 149, LYS 93, GLN 75, GLN 155, ILE 70
4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amineInsulin-like Growth Factor 1 Receptor (IGF1R)Strong binding affinity reported.Not explicitly stated
4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amineEpidermal Growth Factor Receptor (EGFR)Strong binding affinity reported.Not explicitly stated

Experimental Protocols: A Closer Look at Molecular Docking

The methodologies employed in molecular docking studies are crucial for the accuracy and reliability of the results. Below are the generalized experimental protocols followed in the cited studies for docking pyrimidine derivatives.

Ligand and Protein Preparation
  • Ligand Preparation : The three-dimensional (3D) structures of the pyrimidine derivatives are typically sketched using chemical drawing software such as ChemDraw. These structures are then optimized to their lowest energy conformation using computational chemistry programs like Chem3D. This process ensures that the ligand's geometry is energetically favorable before docking.[1]

  • Protein Preparation : The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).[1] Any existing ligands and water molecules are generally removed from the structure. To prepare the protein for docking, polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned using software like AutoDock Tools. The prepared protein structure is then saved in a specific format, such as PDBQT, which is required by the docking software.[1]

Grid Box Generation and Docking Simulation
  • Grid Box Generation : A grid box is defined around the active site or the binding pocket of the target protein.[1] The size and coordinates of the grid box are carefully chosen to encompass the region where the ligand is expected to bind.

  • Docking Algorithm : The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for docking calculations.[1] This algorithm explores a wide range of possible conformations and orientations of the ligand within the defined grid box to find the best binding mode.[1] Docking simulations can be performed using various software packages, including AutoDock, Glide, or GOLD.

Analysis of Results
  • Binding Energy and Interaction Analysis : The results of the docking simulation are analyzed based on the binding energy or docking score. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.[1]

  • Visualization : The interactions between the pyrimidine derivative and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio.[1]

Visualizing the Docking Process and Interactions

To better understand the workflow of molecular docking and the nature of ligand-protein interactions, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking_sim Docking Simulation (e.g., AutoDock, Glide) grid_gen->docking_sim results_analysis Results Analysis (Binding Energy & Pose Selection) docking_sim->results_analysis visualization Visualization (Interactions & Binding Mode) results_analysis->visualization

A generalized workflow of a molecular docking study.

Ligand_Protein_Interaction cluster_protein Protein Active Site RES1 Amino Acid 1 (e.g., THR 165) RES2 Amino Acid 2 (e.g., GLU 12) RES3 Amino Acid 3 (e.g., LYS 33) LIGAND 4-Aminopyrimidine Derivative LIGAND->RES1 H-Bond LIGAND->RES2 H-Bond LIGAND->RES3 Hydrophobic Interaction

Conceptual diagram of ligand-protein interactions.

References

A Comparative Guide to the Spectroscopic Differentiation of Substituted Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of substituted aminopyrimidines, a core moiety in many pharmacologically active compounds, presents a significant analytical challenge. Distinguishing between positional isomers—where substituents occupy different positions on the pyrimidine ring (e.g., 2-amino vs. 4-amino vs. 5-amino)—is critical for understanding structure-activity relationships, ensuring purity, and meeting regulatory requirements. This guide provides an objective comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The differentiation of aminopyrimidine isomers relies on detecting subtle differences in the electronic and magnetic environments of atoms and the vibrational modes of chemical bonds. The four primary spectroscopic methods employed are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the key data and characteristics of each technique for isomeric differentiation.

Technique Key Principle Quantitative Data Examples Strengths Limitations
NMR Spectroscopy Probes the magnetic environment of ¹H, ¹³C, and ¹⁵N nuclei. Chemical shifts (δ), coupling constants (J), and dynamic effects (e.g., line broadening) are diagnostic.[1]¹H/¹³C NMR: Line broadening observed for 4-amino isomers at room temp; absent for 2-amino isomers.[1] ¹H δ (NH₂): ~5.1-5.3 ppm.[2] ¹³C δ: Wide range (~110-170 ppm for ring carbons), sensitive to substituent position.[3][4]Provides unambiguous structural elucidation. Differentiates a wide range of constitutional and, in some cases, stereoisomers.Lower sensitivity compared to MS. Requires relatively pure sample. Complex spectra may require 2D experiments.
Mass Spectrometry Differentiates based on mass-to-charge ratio (m/z) of precursor and fragment ions. Isomers have identical mass, so differentiation relies on unique fragmentation patterns.[5][6]MS/MS: Generates isomer-specific fragment ions.[7] Ion Mobility-MS: Provides Collision Cross Section (CCS) values, which differ based on isomer shape.Extremely high sensitivity (femtomole to attomole). Ideal for complex mixtures when coupled with chromatography (LC/GC-MS). Can differentiate isomers with identical fragmentation via ion mobility.Fragmentation patterns can be very similar for closely related isomers. Requires reference standards for confident identification.
IR Spectroscopy Measures the vibrational frequencies of chemical bonds. The "fingerprint region" is unique to a molecule's overall structure.N-H stretch: 3100-3500 cm⁻¹.[2] C-H out-of-plane bend: 700-1000 cm⁻¹. Diagnostic for ring substitution patterns.[8]Fast and non-destructive. Excellent for distinguishing isomers with different functional groups or substitution patterns (ortho, meta, para).[8]Spectra can be complex. Cannot distinguish enantiomers. Less effective for isomers where vibrational modes are very similar.
UV-Vis Spectroscopy Measures electronic transitions within chromophores. The wavelength of maximum absorbance (λmax) is sensitive to the electronic structure.λmax: Can shift based on isomer structure and solvent. e.g., 2-APDA (332 nm) vs. 2-MPDA (320 nm).[9]Simple, rapid, and cost-effective. Useful for quantitative analysis and as a preliminary check.Provides limited structural information. Broad absorption bands may obscure differences between similar isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol focuses on identifying 4-substituted aminopyrimidines via line broadening.

Objective: To distinguish between 2-amino and 4-amino substituted pyrimidine isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified aminopyrimidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer (e.g., Bruker 400 MHz).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (~298 K).

    • Observe the signals corresponding to the pyrimidine ring protons and the protons on the carbon alpha to the amino substituent.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Pay close attention to the signals for the pyrimidine ring carbons and the alpha-carbon of the amine substituent.

  • Data Analysis:

    • For 4-amino isomers: Expect to see significant room-temperature line broadening for the pyrimidine C5-H signal and the signals of the atoms on the amino substituent. This is due to restricted rotation (rotamers) around the C4-N bond.[1]

    • For 2-amino isomers: Signals are typically sharp and well-resolved, as this rotational barrier is much lower.[1]

    • If ambiguity remains, 2D NMR experiments such as HMBC and HSQC can be performed to confirm connectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed to generate isomer-specific fragmentation patterns.

Objective: To differentiate aminopyrimidine isomers by inducing unique fragmentation in the gas phase.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture or individual standards (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended):

    • Use a High-Performance Liquid Chromatography (HPLC) system to separate isomers if possible. A HILIC or reversed-phase C18 column can be effective.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Use a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to identify the protonated molecular ion [M+H]⁺.

    • MS/MS (Fragmentation): Isolate the [M+H]⁺ ion and subject it to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Compare the resulting MS/MS spectra. Positional isomers will often lose different neutral fragments or produce fragment ions with significantly different relative intensities.[7]

    • Look for characteristic fragmentation of the pyrimidine ring or cleavage at the amino substituent bond.[10] Create a library of fragmentation patterns from known standards for comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol leverages differences in vibrational modes, particularly in the fingerprint region.

Objective: To distinguish positional isomers based on their unique vibrational fingerprints.

Methodology:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of solid sample directly on the crystal.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or pure KBr pellet.

    • Collect the sample spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Examine the N-H stretching region (3100-3500 cm⁻¹) for differences in band shape or position, which can indicate variations in hydrogen bonding.

    • Critically compare the "fingerprint region" (below 1500 cm⁻¹). Positional isomers produce distinct patterns here. Specifically, the C-H out-of-plane bending region (700-1000 cm⁻¹) is highly diagnostic for the substitution pattern on the aromatic ring.[8]

Visualization of Workflows and Logic

Diagrams created using the DOT language provide a clear visual representation of the analytical processes.

General Experimental Workflow

The following diagram illustrates the typical workflow for differentiating aminopyrimidine isomers, from sample preparation to final identification.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation & Identification Sample Aminopyrimidine Isomeric Mixture/Unknown Purification Purification/ Chromatographic Separation (e.g., LC, GC) Sample->Purification Optional NMR NMR Sample->NMR Direct Analysis MS MS Sample->MS Direct Analysis IR IR Sample->IR Direct Analysis UV UV-Vis Sample->UV Direct Analysis Purification->NMR Analyze Fractions Purification->MS Analyze Fractions Purification->IR Analyze Fractions Purification->UV Analyze Fractions Data Spectral Data (Shifts, m/z, Bands, λmax) NMR->Data MS->Data IR->Data UV->Data ID Isomer Identification Data->ID Compare to Reference Data

Caption: General workflow for isomeric differentiation.

Logical Pathway for Isomer Identification

This diagram shows how data from different spectroscopic techniques logically lead to the identification of a specific aminopyrimidine isomer.

G cluster_problem Analytical Problem cluster_methods Spectroscopic Methods cluster_data Key Diagnostic Data cluster_conclusion Conclusion Unknown Unknown Aminopyrimidine Isomer NMR NMR Analysis Unknown->NMR MS MS/MS Analysis Unknown->MS IR IR Analysis Unknown->IR LineBroadening Line Broadening Observed? NMR->LineBroadening Fragments Unique Fragment Ions Detected? MS->Fragments Bands Characteristic Fingerprint Bands? IR->Bands Isomer4 Identified as 4-Amino Isomer LineBroadening->Isomer4 Yes Isomer2 Identified as 2-Amino Isomer LineBroadening->Isomer2 No Fragments->Isomer4 Yes (Pattern A) Fragments->Isomer2 Yes (Pattern B) Further Requires Further 2D NMR / Standards Fragments->Further No Bands->Isomer4 Yes (Pattern X) Bands->Isomer2 Yes (Pattern Y) Bands->Further No

Caption: Logical decision tree for isomer identification.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-6-bromopyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational and disposal plan for 4-Amino-6-bromopyrimidine, ensuring that its handling and final disposition are conducted with the utmost safety and in compliance with regulatory standards.

Essential Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood to prevent the inhalation of any dust or vapors. The use of appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving.Prevents dermal contact and absorption of the chemical.[1]
Body Protection A lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust may be generated.Protects the respiratory system from the inhalation of harmful dust.
Foot Protection Closed-toe shoes, preferably chemical-resistant.Protects feet from spills.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-laboratory chemical treatment or neutralization is not advised due to the potential for hazardous reactions and the formation of unknown byproducts.

1. Waste Identification and Segregation:

  • All waste containing this compound must be clearly identified. This includes unused or expired product, contaminated labware (such as pipette tips, vials, and weighing paper), and any solutions containing the compound.

  • As a halogenated organic compound, it is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[1] Avoid mixing with non-halogenated waste to prevent complicating the disposal process and increasing costs.[1]

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[1] The container must be kept closed at all times, except when actively adding waste.[1][2]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container should also be clearly labeled for "Halogenated Organic Liquid Waste."[1] Do not overfill containers; it is a general best practice to fill to no more than 80% capacity to allow for vapor expansion.[1]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[3]

  • Store the sealed waste containers in a designated, well-ventilated hazardous waste storage area with secondary containment.[3] This area should be away from incompatible materials such as strong oxidizing agents and acids.[2][4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[2][3]

  • Complete all required waste disposal forms and documentation as per your institution's policies and local regulations.[3] Never dispose of this material down the drain.[2]

Spill Management Procedures

In the event of a spill, the area should be evacuated if there is a significant risk from fumes.[2] For small spills, appropriate PPE should be worn, and the material should be confined using a spill kit or absorbent material.[2] The spilled material should then be carefully collected, placed in a labeled container, and disposed of as hazardous waste.[4][5] For larger spills, contact your institution's EHS or emergency services for assistance.[2]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Don appropriate PPE B Handle in a chemical fume hood A->B C Identify waste containing This compound B->C D Is the waste solid or liquid? C->D E Collect in a labeled 'Halogenated Solid Waste' container D->E Solid F Collect in a labeled 'Halogenated Liquid Waste' container D->F Liquid G Seal container and store in a designated hazardous waste area E->G F->G H Contact EHS or a licensed waste disposal company G->H I Complete necessary waste disposal forms H->I J Arrange for waste collection I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Amino-6-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Summary

While detailed toxicological data for 4-Amino-6-bromopyrimidine is limited, analogous compounds such as other amino- and bromo-substituted pyrimidines are known to be hazardous. Based on the safety data for structurally related chemicals, this compound should be handled with caution as it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes and face from splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.[1]Prevents skin contact and absorption of the chemical.[1]
Body Protection A flame-resistant lab coat or chemical-resistant coveralls.[1]Provides a barrier against accidental spills and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated.[2][3]Protects the respiratory system from inhalation of harmful dust.[3]
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[3]Protects feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][2]

    • Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Handling:

    • Donning PPE: Put on all required personal protective equipment as detailed in the PPE table before handling the chemical.

    • Weighing and Transferring: Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to control dust.

    • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe dust.[2]

    • Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1][3]

  • Post-Handling and Cleanup:

    • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Waste Segregation: Segregate all waste containing this compound for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Containers:

    • Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

  • Waste Segregation and Storage:

    • Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.

    • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous solid waste.

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container, likely for halogenated organic waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory, which should have secondary containment.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Workflow

start Start: Handling This compound risk_assessment 1. Pre-Handling: Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE: Goggles, Gloves, Lab Coat risk_assessment->ppe fume_hood 3. Handling: Work in a Chemical Fume Hood ppe->fume_hood weigh_transfer 4. Weigh and Transfer Solid fume_hood->weigh_transfer dissolve 5. Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate 6. Post-Handling: Decontaminate Work Area dissolve->decontaminate segregate_waste 7. Segregate Hazardous Waste decontaminate->segregate_waste disposal 8. Disposal: Contact EHS for Pickup segregate_waste->disposal end End disposal->end

Caption: Workflow for Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.